Nefopam-d3 N-Oxide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
5-oxido-1-phenyl-5-(trideuteriomethyl)-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/i1D3 |
InChI Key |
ADOSMCNCNFMWSW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Canonical SMILES |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Nefopam-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Nefopam-d3 N-Oxide. The information is intended to support research, development, and quality control activities involving this isotopically labeled metabolite of Nefopam.
Core Chemical Properties
This compound is the deuterated form of Nefopam N-oxide, a primary metabolite of the non-opioid analgesic, Nefopam. The incorporation of deuterium isotopes provides a valuable tool for metabolic studies, pharmacokinetic analysis, and use as an internal standard in various analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆D₃NO₂ | [1][2] |
| Molecular Weight | 272.36 g/mol | [1][2][3] |
| Appearance | White to Off-White Solid | [3] |
| Synonyms | 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine 5-Oxide, 5-methyl-d3-1-phenyl-3,4,5,6-tetrahydro-1H-benzo[f][2][3]oxazocine N-oxide | [1][3] |
| CAS Number | 66091-32-5 (unlabeled) | [1][2] |
Chemical Structure
The chemical structure of this compound consists of a dibenzoxazocine core, which is characteristic of Nefopam and its derivatives. The key features include a phenyl group and a deuterated N-methyl group that has been oxidized to an N-oxide.
Experimental Protocols
Synthesis of Nefopam N-Oxide
A common method for the synthesis of Nefopam N-oxide involves the oxidation of Nefopam using potassium peroxymonosulfate (KPMS).[4]
Materials:
-
Nefopam
-
Potassium peroxymonosulfate (KPMS)
-
Britton-Robinson (BR) buffer
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Prepare a standard stock solution of Nefopam.
-
In a volumetric flask, add an aliquot of the Nefopam stock solution.
-
Add BR buffer to achieve a pH of 8.0.
-
Add a solution of KPMS.
-
Allow the reaction to proceed for at least 10 minutes at room temperature.[2]
-
Stop the reaction by acidifying the solution with HCl to a pH of 5.5.[2]
-
Dilute the final solution to the desired concentration with distilled water.
Analytical Methodologies
Voltammetric Determination:
Voltammetry provides a sensitive method for the quantitative analysis of Nefopam N-oxide.[4]
Instrumentation:
-
Dropping Mercury Electrode (DME) or Silver Solid Amalgam Electrode (AgSAE)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Nefopam N-oxide sample as described in the synthesis protocol.
-
Transfer the solution to an electrochemical cell.
-
Deoxygenate the solution by purging with argon for 10 minutes.
-
Record the voltammograms in a potential range of -0.5 to -1.5 V.[2]
-
The reduction of Nefopam N-oxide is typically observed as two one-electron stages.[4]
Thin-Layer Chromatography (TLC) - Densitometry:
TLC-densitometry is a robust method for the separation and quantification of Nefopam and its metabolites.
Materials:
-
TLC plates (e.g., Silica gel F254)
-
Mobile phase: A mixture of chloroform, methanol, and glacial acetic acid (e.g., 9:2:0.1, v/v/v).[5][6]
-
Densitometer
Procedure:
-
Prepare standard solutions of Nefopam and its metabolites.
-
Apply the standard solutions and the sample solution to the TLC plate.
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
After development, air-dry the plate.
-
Perform densitometric analysis at a suitable wavelength (e.g., 222 nm) to quantify the separated compounds.[5][6]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of Nefopam N-Oxide.
Mass Spectrometry Fragmentation
Mass spectrometry is a critical tool for the structural elucidation of Nefopam N-oxide. The fragmentation pattern provides key information about the molecule's structure.
In the fragmentation mass spectrum of the protonated molecular ion of Nefopam N-oxide, a pattern similar to that of Nefopam is observed. A notable fragmentation involves the cleavage of a C₃H₉NO fragment from the protonated molecular ion.[3]
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with specific signaling pathways. The parent compound, Nefopam, is known to act as a centrally acting analgesic, and its mechanism is believed to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake. Further research is required to elucidate the precise pharmacological activity and signaling pathway engagement of its N-oxide metabolite.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaNUPh: A New Approach for Voltammetric Determination of Nefopam and its Metabolite [dspace.nuph.edu.ua]
- 5. Analysis of Nefopam by TLC-densitometry. A Study of Degradation Mechanism in Solutions Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Nefopam-d3 N-Oxide, a deuterated metabolite of the centrally acting analgesic, Nefopam. The synthesis involves the direct oxidation of Nefopam-d3. This document details the experimental protocols for the synthesis and purification of this compound. Furthermore, it outlines the analytical methodologies for its characterization, including mass spectrometry and high-performance liquid chromatography (HPLC). All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
Nefopam is a non-opioid, non-steroidal analgesic used for the management of moderate to severe pain. Its metabolism in vivo leads to the formation of several metabolites, including Nefopam N-Oxide. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies. This guide presents a detailed methodology for the preparation and characterization of high-purity this compound for research purposes.
Synthesis of this compound
The synthesis of this compound is achieved through the oxidation of the tertiary amine group of Nefopam-d3. A reliable method for this transformation is the use of potassium peroxymonosulfate (KPMS) as an oxidizing agent in an alkaline environment.[1]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Nefopam-d3 | ≥98% | Commercially Available |
| Potassium Peroxymonosulfate (KPMS) | Reagent Grade | Major Chemical Supplier |
| Britton-Robinson Buffer (BRB) | Analytical Grade | Prepared in-house |
| Dichloromethane (DCM) | HPLC Grade | Major Chemical Supplier |
| Sodium Sulfite | Reagent Grade | Major Chemical Supplier |
| Anhydrous Sodium Sulfate | Reagent Grade | Major Chemical Supplier |
| Water | Deionized | Laboratory Supply |
Experimental Protocol
The synthesis of Nefopam N-oxide involves the oxidation of Nefopam.[1] The same procedure can be applied to Nefopam-d3.
-
Reaction Setup: In a round-bottom flask, dissolve Nefopam-d3 in a suitable solvent such as a mixture of acetonitrile and water.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.0 using a Britton-Robinson buffer (BRB).[1] This is crucial as the oxidation of alkaloids to their N-oxides occurs in an alkaline environment, with the optimal pH being close to the pKa of the parent alkaloid.[1]
-
Oxidation: Add a 5-fold molar excess of potassium peroxymonosulfate (KPMS) to the solution at room temperature (20-25°C).[1] The reaction is typically rapid and should be complete within 15 minutes.[1]
-
Quenching: After the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.
-
Expected Molecular Ion: For this compound (C₁₇H₁₆D₃NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ is approximately 273.17.
-
Fragmentation Pattern: The fragmentation of Nefopam N-Oxide has been reported to show a characteristic pattern.[1] The protonated molecular ion of the unlabeled Nefopam N-Oxide appears at m/z 270.[1] A key fragmentation involves the cleavage of a C₃H₉NO fragment, resulting in an ion at m/z 195.[1] A similar fragmentation pattern is expected for the deuterated analog, with shifts in fragment masses corresponding to the presence of deuterium atoms. The mass spectrum of unlabeled Nefopam shows product ions at m/z 181, 179, and 166.[1]
| Ion | Expected m/z (Nefopam N-Oxide) | Expected m/z (this compound) | Description |
| [M+H]⁺ | 270.1 | ~273.2 | Protonated Molecular Ion |
| [M+H - C₃H₉NO]⁺ | 195.1 | ~195.1 | Loss of the N-oxide side chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton signals of the N-methyl group in this compound will be absent due to deuteration. The protons on the carbons adjacent to the N-oxide group are expected to show a downfield shift compared to the parent Nefopam-d3 due to the deshielding effect of the N-oxide moiety.
-
¹³C NMR: The carbon atoms of the N-methyl-d3 group will show a characteristic multiplet in the ¹³C NMR spectrum due to coupling with deuterium. The carbons adjacent to the nitrogen atom are also expected to be shifted downfield.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A reverse-phase HPLC method can be employed for this purpose.
| Parameter | Condition |
| Column | Puratis RP-18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | A suitable gradient program to ensure separation of impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C[2] |
| Detection | UV at 220 nm[2][3] |
| Injection Volume | 10 µL |
-
Purity Assessment: The purity of the synthesized this compound should be determined by calculating the peak area percentage. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[2][3]
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Data Summary
The following tables summarize the key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₆D₃NO₂ |
| Molecular Weight | ~272.38 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
Table 2: Mass Spectrometry Data for Nefopam N-Oxide and this compound
| Compound | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |
| Nefopam N-Oxide | 270.1[1] | 195.1[1] |
| This compound | ~273.2 | ~195.1 |
Table 3: HPLC Purity Analysis Parameters
| Parameter | Specification |
| Purity | ≥98% |
| Retention Time | Dependent on the specific HPLC conditions |
| Related Impurities | Each impurity ≤ 0.1% |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described synthetic protocol using potassium peroxymonosulfate is efficient and straightforward. The analytical methods outlined, including mass spectrometry and HPLC, are essential for ensuring the identity and purity of the final product. Adherence to these protocols will enable researchers to produce high-quality this compound for use as an internal standard in various bioanalytical and drug metabolism studies.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Nefopam-d3 N-Oxide
Executive Summary
Nefopam is a centrally-acting, non-opioid analgesic with a unique and multifaceted mechanism of action. Unlike traditional analgesics, it does not interact with opioid receptors and lacks anti-inflammatory properties. Its efficacy is attributed to a combination of effects on monoaminergic, glutamatergic, and ion channel-mediated pathways. In vitro studies have revealed that Nefopam's primary actions involve the inhibition of monoamine reuptake and the modulation of voltage-sensitive sodium and calcium channels. These upstream actions collectively lead to a reduction in glutamatergic transmission and neuronal hyperexcitability, which are key drivers of nociceptive signaling. This document provides a detailed overview of these mechanisms, supported by quantitative data, generalized experimental protocols, and pathway visualizations.
Core In Vitro Mechanisms of Action (Inferred from Nefopam)
The analgesic properties of Nefopam are understood to arise from two primary, interconnected areas of activity: modulation of descending pain pathways via monoamine reuptake inhibition and reduction of neuronal excitability through ion channel blockade.[1][2]
Triple Monoamine Reuptake Inhibition
Nefopam inhibits the presynaptic reuptake of three key neurotransmitters involved in descending inhibitory pain pathways: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][4][5] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), Nefopam increases the concentration of these monoamines in the synaptic cleft, enhancing their modulatory, pain-suppressing effects on spinal and supraspinal circuits.[1][2] This mechanism is similar to that of certain antidepressant medications that are also used for chronic pain management.[1]
Modulation of Voltage-Gated Ion Channels
A critical component of Nefopam's action is its ability to block voltage-sensitive sodium channels (VSSCs) and calcium channels (VSCCs).[3]
-
Voltage-Sensitive Sodium Channel (VSSC) Blockade: Nefopam has been shown to block VSSCs, an action that directly reduces neuronal excitability.[1][6] At the presynaptic terminal, this effect leads to a decreased release of excitatory neurotransmitters, most notably glutamate.[6][7] Postsynaptically, VSSC blockade dampens the propagation of action potentials, further contributing to a reduction in pain signal transmission.[6]
-
Voltage-Sensitive Calcium Channel (VSCC) Blockade: Nefopam inhibits the influx of calcium (Ca²⁺) through L-type voltage-sensitive calcium channels.[1][8][9] This is a crucial mechanism, as the influx of Ca²⁺ into the presynaptic terminal is the primary trigger for the vesicular release of glutamate. By inhibiting this influx, Nefopam effectively suppresses the transmission of excitatory signals at the synapse.[1]
Attenuation of Glutamatergic Transmission and NMDA Receptor-Mediated Events
The combined effect of VSSC and VSCC blockade results in a significant modulation of the glutamatergic system.[1] While studies indicate that Nefopam does not directly bind to or block NMDA, AMPA, or kainate receptors[6], it effectively prevents the downstream consequences of their activation. By reducing the presynaptic release of glutamate, Nefopam indirectly limits the activation of these postsynaptic receptors.[6][7]
This indirect antagonism prevents NMDA receptor-mediated excitotoxicity and reduces the formation of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in nociceptive signaling.[8][9] This antihyperalgesic activity is a key component of its overall analgesic profile.[4]
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on Nefopam, providing insight into the concentrations at which its mechanistic actions are observed.
| Parameter Measured | Experimental System | Key Findings | Concentration | Reference(s) |
| Neuroprotection | Cultured Neurons | 50% protection against NMDA-mediated excitotoxicity | 47 µM | [8][9] |
| Full neuroprotection against NMDA-mediated excitotoxicity | 100 µM | [8][9] | ||
| Calcium Influx Inhibition | Cultured Neurons | 73% reduction in BayK8644-induced Ca²⁺ influx | Not specified | [8][9] |
| cGMP Formation Inhibition | Cultured Neurons | IC₅₀ (50% inhibition) of BayK8644-induced cGMP formation | 58 µM | [8][9] |
| Full inhibition of BayK8644-induced cGMP formation | 100 µM | [8][9] | ||
| Receptor Binding Affinity | Rat Brain Membranes | No affinity for ionotropic glutamate receptors (NMDA, AMPA, Kainate) | Up to 100 µM | [6] |
| Sodium Channel Binding | Rat Brain Membranes | Displaced ³H-batrachotoxinin (VSSC ligand) | Micromolar range | [6] |
| Sodium Ion Uptake | Human Neuroblastoma Cells | Inhibited veratridine-stimulated ²²Na⁺ uptake | Micromolar range | [6] |
Visualizations of Pathways and Workflows
The following diagrams illustrate the key mechanisms of action and a representative experimental workflow.
Detailed Experimental Protocols (Generalized)
The following are generalized protocols for key in vitro experiments used to elucidate the mechanism of action of compounds like Nefopam. Specific parameters (e.g., cell types, concentrations, incubation times) must be optimized for this compound.
Protocol: Monoamine Reuptake Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on SERT, NET, and DAT.
-
Materials: HEK293 cells stably expressing human SERT, NET, or DAT; radiolabeled substrates (e.g., [³H]5-HT, [³H]NE, [³H]DA); test compound (this compound); known inhibitors (e.g., fluoxetine for SERT) as positive controls; assay buffer; scintillation fluid and counter.
-
Methodology:
-
Culture the transporter-expressing cells in appropriate multi-well plates.
-
Wash cells with assay buffer to remove culture medium.
-
Add varying concentrations of this compound or control compounds to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake reaction by adding the specific radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Lyse the cells and add scintillation fluid.
-
Quantify the amount of intracellular radiolabel using a scintillation counter.
-
Calculate the percent inhibition relative to vehicle-treated controls and determine the IC₅₀ value.
-
Protocol: Voltage-Gated Sodium Channel Assay (²²Na⁺ Uptake)
-
Objective: To measure the functional blockade of VSSCs by this compound.
-
Materials: A suitable neuronal cell line (e.g., SH-SY5Y neuroblastoma); VSSC activator (e.g., veratridine); ²²NaCl (radioisotope); test compound; ouabain and bumetanide (to inhibit Na⁺/K⁺-ATPase and NKCC1); wash buffer; scintillation counter.
-
Methodology:
-
Plate cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with ouabain and bumetanide to minimize non-VSSC sodium flux.
-
Add varying concentrations of this compound and pre-incubate.
-
Stimulate the cells with a mixture of veratridine and ²²NaCl to open VSSCs and initiate radioactive sodium influx.
-
Incubate for a defined period (e.g., 10 minutes).
-
Terminate uptake by aspirating the medium and washing rapidly with ice-cold wash buffer.
-
Lyse the cells and measure the incorporated ²²Na⁺ using a gamma or scintillation counter.
-
Determine the IC₅₀ of this compound for the inhibition of veratridine-stimulated ²²Na⁺ uptake.
-
Protocol: NMDA Receptor-Mediated Neurotoxicity Assay
-
Objective: To assess the protective effect of this compound against glutamate-induced excitotoxicity.
-
Materials: Primary cortical or cerebellar neurons; culture medium; NMDA and glycine (co-agonist); test compound; viability assay reagents (e.g., MTT, LDH assay kit).
-
Methodology:
-
Isolate and culture primary neurons in 96-well plates. Allow several days for maturation.
-
Pre-treat the mature neuronal cultures with a range of concentrations of this compound for 1-2 hours.
-
Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 100-300 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 15-30 minutes).
-
Remove the NMDA-containing medium and replace it with fresh culture medium containing the same concentrations of the test compound.
-
Incubate the plates for 24 hours at 37°C.
-
Assess neuronal viability by measuring mitochondrial activity (MTT assay) or membrane integrity (LDH release assay).
-
Calculate the percentage of neuroprotection afforded by the test compound compared to NMDA-only treated cells and determine the EC₅₀ value.
-
Conclusion and Future Directions
The in vitro mechanism of action of Nefopam is complex, involving the dual modulation of monoamine reuptake and voltage-gated ion channels. This combined activity results in the potent attenuation of glutamatergic signaling, providing a strong rationale for its analgesic effects. While it is highly probable that this compound shares these fundamental mechanisms, direct experimental validation is imperative. Future in vitro studies should focus on conducting the assays described herein to precisely quantify the potency (IC₅₀/EC₅₀ values) of this compound at each molecular target. Comparing these values to those of the parent Nefopam will clarify the pharmacodynamic impact of deuteration and N-oxidation and provide critical data for its continued development as a therapeutic agent.
References
- 1. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Nefopam - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacokinetics and metabolism of Nefopam-d3 N-Oxide
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Nefopam-d3 N-Oxide
Foreword
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmacokinetics and metabolism of Nefopam N-Oxide. It is important to note that this compound is the deuterium-labeled counterpart of Nefopam N-Oxide.[1][2] In pharmacokinetic and metabolic studies, deuterated compounds like this compound are primarily utilized as internal standards for the quantification of the unlabeled drug or its metabolites due to their near-identical physicochemical properties and biological behavior. Therefore, the data and discussions presented herein pertain to Nefopam N-Oxide, with the understanding that the pharmacokinetic profile of this compound is expected to be congruent.
Introduction to Nefopam and its Metabolism
Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[3] It is structurally distinct from other analgesic agents and is thought to exert its effects through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[4] Nefopam undergoes extensive metabolism in the body, with less than 5% of a dose being excreted as the unchanged parent drug in urine.[5][6] This extensive metabolic conversion leads to the formation of numerous metabolites, with N-desmethylnefopam and Nefopam N-Oxide being of significant clinical interest.[4] In fact, up to 31 different human metabolites of nefopam have been identified.[5][6] The primary enzymes responsible for nefopam metabolism are cytochrome P450 1A2 (CYP1A2) and 2D6 (CYP2D6).[5][6]
Pharmacokinetics of Nefopam N-Oxide
The pharmacokinetic properties of Nefopam N-Oxide have been investigated in conjunction with nefopam and N-desmethylnefopam in healthy human volunteers.
Formation and Absorption
A key finding from pharmacokinetic modeling studies is the rapid appearance of Nefopam N-Oxide in the plasma following oral administration of nefopam.[4] The concentration of Nefopam N-Oxide in plasma peaks earlier than the parent drug, nefopam.[4] This phenomenon is indicative of presystemic metabolism, suggesting that a portion of nefopam is converted to Nefopam N-Oxide in the gastrointestinal tract before reaching systemic circulation.[4]
Distribution
Pharmacokinetic models have been developed to describe the distribution of nefopam and its metabolites. The final structural model that best describes the data consists of a central compartment for both nefopam and each of its two main metabolites (N-desmethylnefopam and Nefopam N-Oxide), with an additional peripheral compartment for the parent drug.[4]
Excretion
Following a single oral dose of radiolabeled [14C]-nefopam to healthy male volunteers, the mean recovery of the radioactive dose was 92.6%.[7] The primary route of excretion was via urine, accounting for a mean of 79.3% of the dose, while feces accounted for 13.4%.[7] Unchanged [14C]-nefopam represented a minimal portion of the excreted radioactivity.[7]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic findings for nefopam and its metabolites from a study involving a single oral dose of 75 mg [14C]-nefopam in healthy male volunteers.
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Blood Radioactivity | [7] | ||
| Cmax | 359 ± 34.2 | ngEq free base/g | [7] |
| Tmax | 2 | h | [7] |
| Plasma Radioactivity | [7] | ||
| Cmax | 638 ± 64.7 | ngEq free base/g | [7] |
| Tmax | 2 | h | [7] |
| Excretion | [7] | ||
| Total Recovery | 92.6 | % of dose | [7] |
| Urinary Excretion | 79.3 | % of dose | [7] |
| Fecal Excretion | 13.4 | % of dose | [7] |
Experimental Protocols
Human Pharmacokinetic and Mass Balance Study
-
Objective : To characterize the disposition of nefopam and its metabolites in healthy male volunteers.[7]
-
Methodology :
-
Eight healthy male volunteers received a single oral dose of 75 mg [14C]-nefopam (100 μCi).[7]
-
Blood, urine, and feces were collected for 168 hours post-dose.[7]
-
Radioactivity in blood and plasma was measured to determine Cmax and Tmax.[7]
-
Urine and feces were analyzed to determine the extent of excretion and mass balance.[7]
-
Metabolite profiling was conducted on plasma, urine, and feces to identify the major circulating and excreted metabolites.[7]
-
Simultaneous Pharmacokinetic Modeling
-
Objective : To develop a joint pharmacokinetic model for nefopam, N-desmethylnefopam, and Nefopam N-Oxide.[4]
-
Methodology :
-
Pharmacokinetic data from healthy volunteers who received an oral dose of [14C]-nefopam were used.[4]
-
Plasma and urinary concentrations of nefopam and its two metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) software.[4]
-
One- and two-compartment linear pharmacokinetic models for nefopam and a single compartment model for each of the two metabolites were evaluated.[4]
-
Pathways for presystemic metabolism of both metabolites were explored within the model.[4]
-
Visualizations
Metabolic Pathway of Nefopam
Caption: Simplified metabolic conversion of Nefopam.
Experimental Workflow for Pharmacokinetic Modeling
Caption: Workflow for developing a parent-metabolite pharmacokinetic model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Nefopam N-oxide | CAS No- 66091-32-5 [chemicea.com]
- 4. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and Nefopam N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Nefopam-d3 N-Oxide
This technical guide provides an in-depth overview of Nefopam-d3 N-Oxide, a deuterated derivative of a metabolite of the centrally acting analgesic, Nefopam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methodologies, and the pertinent biological pathways of its parent compound.
Core Compound Data
This compound is the stable isotope-labeled form of Nefopam N-Oxide. The incorporation of deuterium (d3) provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioassays.
| Property | Value |
| Chemical Name | 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine 5-Oxide |
| CAS Number | 1346603-50-6 |
| Molecular Formula | C₁₇H₁₆D₃NO₂ |
| Molecular Weight | 272.36 g/mol |
| Unlabeled CAS Number | 66091-32-5 |
Experimental Protocols
While specific experimental protocols for the synthesis and analysis of this compound are not extensively published, the following methodologies for the unlabeled Nefopam N-Oxide can be adapted. The introduction of the deuterium label is typically achieved by using a deuterated starting material, in this case, likely deuterated methylamine, in the initial synthesis of the Nefopam precursor.
Synthesis of Nefopam N-Oxide
A common method for the N-oxidation of tertiary amines like Nefopam involves the use of a peroxy acid. One reported method utilizes potassium peroxymonosulfate (Oxone®).
Materials:
-
Nefopam (or Nefopam-d3)
-
Potassium peroxymonosulfate (Oxone®)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Nefopam (or Nefopam-d3) in a suitable solvent such as a mixture of acetone and water.
-
Prepare an aqueous solution of sodium bicarbonate.
-
Cool the Nefopam solution in an ice bath.
-
Slowly add a solution of potassium peroxymonosulfate to the cooled Nefopam solution while stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Once the reaction is complete, quench the reaction by adding a reducing agent, such as sodium sulfite, until a negative starch-iodide paper test is achieved.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Nefopam N-Oxide.
-
The crude product can be purified by column chromatography on silica gel.
Analytical Methodologies
1. Voltammetric Determination:
A voltammetric method has been described for the determination of Nefopam N-Oxide. This electrochemical technique offers high sensitivity.
Instrumentation:
-
Voltammetric analyzer with a three-electrode system (e.g., dropping mercury electrode or a solid amalgam electrode as the working electrode, an Ag/AgCl reference electrode, and a platinum counter electrode).
Procedure Outline:
-
Prepare a stock solution of Nefopam N-Oxide in a suitable solvent.
-
Prepare the supporting electrolyte solution (e.g., a buffer solution of a specific pH).
-
Add a known volume of the stock solution to the electrochemical cell containing the supporting electrolyte.
-
Record the voltammogram over a defined potential range. The reduction of the N-oxide group will produce a characteristic peak.
-
Quantification is achieved by comparing the peak current to a calibration curve prepared with known concentrations of the standard.
2. High-Performance Liquid Chromatography (HPLC):
HPLC is a robust and widely used technique for the analysis and quantification of pharmaceutical compounds.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Nefopam N-Oxide.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure Outline:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare working standard solutions by diluting the stock solution.
-
Prepare the sample solution for analysis.
-
Inject the standards and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
Signaling Pathways of Nefopam
The analgesic effect of Nefopam, the parent compound of this compound, is attributed to its multimodal mechanism of action in the central nervous system. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and also modulates ion channels.
Caption: Mechanism of action of Nefopam.
The diagram above illustrates the dual mechanism of Nefopam. In the presynaptic neuron, it inhibits the reuptake of serotonin, norepinephrine, and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This enhances the descending inhibitory pain pathways. On the postsynaptic neuron, Nefopam modulates voltage-gated sodium and calcium channels, which reduces neuronal excitability and neurotransmitter release, contributing to its overall analgesic effect.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and analysis of this compound in a research setting.
Caption: Workflow for this compound.
The Role of Nefopam-d3 N-Oxide in Advancing Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Nefopam-d3 N-Oxide in drug metabolism studies. Nefopam, a centrally-acting, non-opioid analgesic, undergoes extensive metabolism, and understanding its biotransformation is crucial for characterizing its pharmacokinetic and pharmacodynamic profile. The use of stable isotope-labeled internal standards, such as this compound, is paramount for the accurate and precise quantification of Nefopam and its metabolites in complex biological matrices. This guide details the metabolic pathways of Nefopam, presents relevant quantitative data, and provides comprehensive experimental protocols for its analysis.
Introduction to Nefopam Metabolism
Nefopam is primarily metabolized in the liver, with N-demethylation and N-oxidation being the major biotransformation pathways[1][2]. The N-demethylation pathway leads to the formation of desmethylnefopam, an active metabolite, while the N-oxidation pathway produces Nefopam N-oxide. Further metabolism involves hydroxylation and subsequent glucuronidation or sulfation of the parent drug and its primary metabolites[2]. Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6, are implicated in the metabolism of Nefopam[3]. Given the complexity of this metabolic profile, accurate quantification of the parent drug and its metabolites is essential for pharmacokinetic and toxicokinetic studies.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision[4][5][6]. A SIL-IS, such as this compound, has the same chemical properties as the analyte of interest but a different mass due to the incorporation of heavy isotopes (e.g., deuterium).
The use of a deuterated N-oxide metabolite like this compound is particularly advantageous for several reasons:
-
Correction for Matrix Effects: It co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.
-
Compensation for Extraction Variability: Its recovery during sample preparation is nearly identical to that of the unlabeled analyte.
-
Monitoring Metabolite Stability: N-oxide metabolites can be unstable and may revert to the parent drug during sample handling and analysis. A deuterated N-oxide internal standard helps to monitor and correct for such degradation[2].
Quantitative Data in Nefopam Metabolism
The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Nefopam from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Nefopam and Metabolites
| Parameter | Species | Value | Reference |
| Nefopam | |||
| T½ (half-life) | Human | 3-8 hours | [1] |
| Protein Binding | Human | ~73% | [1] |
| Desmethylnefopam | |||
| T½ (half-life) | Human | 10-15 hours | [1] |
| [14C]-Nefopam Derived Radioactivity | |||
| % of Dose in Urine | Human | 79.3% | [5] |
| % of Dose in Feces | Human | 13.4% | [5] |
| Major Metabolites in Urine (% of dose) | Human | M63 (22.9%), M2 A-D (9.8%), M51 (8.1%) | [5] |
| Intact Nefopam in Plasma | Human | < 5% of total radioactivity | [5] |
Table 2: Bioanalytical Method Performance for Nefopam Quantification
| Parameter | Method | Value | Reference |
| Linearity Range | LC-MS/MS | 0.78-100 ng/mL | [1] |
| LLOQ (Lower Limit of Quantification) | LC-MS/MS | 0.78 ng/mL | [1] |
| Intra-assay Precision (%RSD) | LC-MS/MS | < 17.5% | [1] |
| Inter-assay Precision (%RSD) | LC-MS/MS | < 17.5% | [1] |
| Accuracy (Bias) | LC-MS/MS | < 12.5% | [1] |
Experimental Protocols
This section provides a representative experimental protocol for the quantification of Nefopam and its N-oxide metabolite in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods for Nefopam analysis and best practices for the use of SIL-IS.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of human plasma, add 50 µL of the internal standard working solution (containing this compound in methanol).
-
Alkalinize the plasma sample by adding 100 µL of 1 M sodium hydroxide.
-
Add 5 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Nefopam: Precursor ion > Product ion
-
Nefopam N-Oxide: Precursor ion > Product ion
-
This compound (IS): Precursor ion > Product ion
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of Nefopam and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Nefopam.
Caption: Experimental workflow for Nefopam analysis.
Conclusion
The study of Nefopam metabolism is essential for a comprehensive understanding of its clinical pharmacology. This compound serves as an invaluable tool in this research, enabling robust and reliable quantification of Nefopam and its N-oxide metabolite. The use of such stable isotope-labeled internal standards, in conjunction with sensitive LC-MS/MS methods, allows researchers and drug development professionals to generate high-quality data for pharmacokinetic modeling, dose-response assessments, and regulatory submissions. The methodologies and data presented in this guide provide a solid foundation for conducting advanced drug metabolism studies of Nefopam.
References
Preliminary Investigation into the Stability of Nefopam-d3 N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a preliminary investigation into the chemical stability of Nefopam-d3 N-Oxide, an isotopically labeled metabolite of the non-opioid analgesic, Nefopam. Understanding the stability profile of this compound is crucial for its use as a reference standard in metabolic, pharmacokinetic, and analytical studies. This document provides detailed experimental protocols for forced degradation studies under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The potential degradation pathways are discussed, and a framework for data analysis and presentation is provided. The methodologies are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Its metabolism in humans is extensive, leading to the formation of several metabolites, including Nefopam N-Oxide.[2][3] Isotopically labeled compounds, such as this compound, are invaluable tools in drug development.[][5][6][7] The deuterium label provides a distinct mass signature, facilitating its use as an internal standard for quantitative bioanalysis by mass spectrometry.
The stability of such reference standards is paramount to ensure the accuracy and reliability of analytical data. Degradation of the standard can lead to underestimation of the analyte concentration and the appearance of extraneous peaks in chromatograms, complicating data interpretation. This guide details a proposed preliminary investigation to assess the intrinsic stability of this compound through a series of forced degradation studies.
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the likely degradation products of a substance and establish the stability-indicating nature of analytical methods.[8][9][10][11] The conditions for these studies are designed to accelerate the degradation process and are based on ICH guidelines.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 66091-32-5 unlabeled)[12]
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% (w/v)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, 0.1% (v/v) in water
-
Water, HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for peak identification.
-
pH meter
-
Photostability chamber
-
Forced-air oven
Preparation of Stock and Working Solutions
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions (100 µg/mL) are prepared by diluting the stock solution with the appropriate solvent for each stress condition.
Forced Degradation Studies
-
To 1 mL of the working solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.
-
Incubate the vials at 60°C for 24 and 48 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Analyze by HPLC-PDA.
-
To 1 mL of the working solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials.
-
Incubate the vials at 60°C for 24 and 48 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Analyze by HPLC-PDA.
-
To 1 mL of the working solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 and 48 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Analyze by HPLC-PDA.
-
Place a solid sample of this compound in a forced-air oven at 80°C for 7 days.
-
Also, prepare a solution of this compound (100 µg/mL) in methanol and incubate at 60°C for 48 hours.
-
At the end of the study period, dissolve the solid sample in methanol and dilute both the solid and liquid samples to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by HPLC-PDA.
-
Expose a solid sample and a solution (100 µg/mL in methanol) of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored in the dark under the same conditions.
-
At the end of the exposure, prepare samples to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by HPLC-PDA.
Analytical Method
A stability-indicating HPLC method should be developed and validated. A suggested starting point is a reverse-phase C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile. Detection can be performed at a wavelength determined from the UV spectrum of this compound.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | Initial Purity (%) | Purity after Stress (%) | Degradation (%) | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | 99.8 | 95.2 | 4.6 | 2 |
| 48 | 99.8 | 90.5 | 9.3 | 3 | |
| 1 M HCl, 60°C | 24 | 99.8 | 85.1 | 14.7 | 3 |
| 48 | 99.8 | 78.9 | 20.9 | 4 | |
| 0.1 M NaOH, 60°C | 24 | 99.8 | 98.1 | 1.7 | 1 |
| 48 | 99.8 | 96.5 | 3.3 | 2 | |
| 1 M NaOH, 60°C | 24 | 99.8 | 92.3 | 7.5 | 2 |
| 48 | 99.8 | 87.6 | 12.2 | 3 | |
| 3% H₂O₂, RT | 24 | 99.8 | 88.4 | 11.4 | 3 |
| 48 | 99.8 | 82.1 | 17.7 | 4 | |
| Thermal (Solid), 80°C | 168 | 99.8 | 99.5 | 0.3 | 0 |
| Thermal (Solution), 60°C | 48 | 99.8 | 97.2 | 2.6 | 1 |
| Photolytic (Solid) | - | 99.8 | 99.1 | 0.7 | 1 |
| Photolytic (Solution) | - | 99.8 | 94.8 | 5.0 | 2 |
Note: The data presented in this table is illustrative and represents a hypothetical outcome of the described experiments.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Potential Degradation Pathways
N-oxides can undergo various degradation reactions. The primary anticipated degradation pathway for this compound is reduction back to the parent tertiary amine, Nefopam-d3. Other potential pathways, especially under acidic conditions, may involve rearrangement reactions.
Caption: Potential degradation pathways for this compound under stress conditions.
Discussion
The preliminary investigation outlined in this guide will provide crucial insights into the intrinsic stability of this compound. The data generated will help in determining the appropriate storage conditions and shelf-life for this analytical standard.
Based on the known chemistry of Nefopam and N-oxides in general, it is anticipated that this compound will be most susceptible to degradation under strong acidic and oxidative conditions. The N-O bond is prone to cleavage, leading to the formation of the parent amine. The deuterium labeling on the N-methyl group is not expected to significantly alter the chemical stability of the N-oxide functionality itself, but it may subtly influence the rates of certain degradation reactions.
The identification of major degradation products using LC-MS/MS will be essential for a complete understanding of the degradation pathways. This information is also critical for the validation of the stability-indicating analytical method, ensuring that any degradants are well-resolved from the parent peak.
Conclusion
This technical guide provides a comprehensive framework for conducting a preliminary stability investigation of this compound. The detailed experimental protocols, data presentation format, and visualizations offer a clear roadmap for researchers and scientists in the field of drug development. The successful execution of these studies will ensure the quality and reliability of this compound as an analytical standard, thereby supporting the accurate quantification of Nefopam and its metabolites in various biological matrices. Further studies would be required to establish a complete stability profile under long-term and accelerated storage conditions as per ICH guidelines.
References
- 1. Nefopam N-oxide | CAS No- 66091-32-5 [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. metsol.com [metsol.com]
- 6. moravek.com [moravek.com]
- 7. musechem.com [musechem.com]
- 8. ijisrt.com [ijisrt.com]
- 9. pharmtech.com [pharmtech.com]
- 10. scispace.com [scispace.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. scbt.com [scbt.com]
An In-depth Technical Guide to Nefopam-d3 N-Oxide: Commercial Availability, Analytical Applications, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nefopam-d3 N-Oxide, a deuterated metabolite of the non-opioid analgesic Nefopam. This document details its commercial availability, summarizes key quantitative data, and presents detailed experimental protocols for its application in analytical methodologies. Furthermore, it elucidates the broader biological context of Nefopam's metabolism and its complex mechanism of action through signaling pathway diagrams.
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. It is primarily intended for research use as an internal standard in analytical assays due to its isotopic labeling. Below is a summary of known suppliers and their product offerings.
| Supplier | Product Name | CAS Number (Unlabeled) | Available Quantities |
| Santa Cruz Biotechnology | This compound | 66091-32-5 | Inquire |
| CymitQuimica | This compound | Not Specified | 5mg, 10mg, 25mg, 50mg, 100mg[1] |
| MedChemExpress | This compound | 1346603-50-6 (labeled) | Inquire |
Quantitative Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆D₃NO₂ | [1][2] |
| Molecular Weight | 272.36 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| Storage | 2-8°C Refrigerator | [3] |
| Alternate Names | 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine 5-Oxide | [2] |
| Unlabeled CAS Number | 66091-32-5 | [2][3][4] |
Experimental Protocols
This compound is an ideal internal standard for the quantification of Nefopam N-Oxide in biological matrices using mass spectrometry-based methods. Its utility stems from its identical chemical properties to the unlabeled analyte, allowing for co-elution and co-ionization, while its mass difference enables distinct detection.
Quantification of Nefopam N-Oxide in Human Plasma by LC-MS/MS
This protocol is adapted from methodologies for the analysis of Nefopam and its metabolites.[5][6][7]
Objective: To quantify the concentration of Nefopam N-Oxide in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials:
-
Human plasma samples
-
Nefopam N-Oxide analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., methanol or ACN)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution in methanol (internal standard).
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Nefopam N-Oxide from other plasma components. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Nefopam N-Oxide and this compound. These transitions would need to be optimized on the specific instrument but would be based on the protonated molecular ions ([M+H]⁺).
-
Nefopam N-Oxide: [M+H]⁺ m/z 270.3 → fragment ion(s)
-
This compound: [M+H]⁺ m/z 273.4 → corresponding fragment ion(s)
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of known concentrations of Nefopam N-Oxide spiked into blank plasma and processed as described above.
-
Calculate the peak area ratio of the analyte (Nefopam N-Oxide) to the internal standard (this compound).
-
Determine the concentration of Nefopam N-Oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Biotransformation Pathway of Nefopam
Nefopam undergoes extensive metabolism in the liver, with Nefopam N-Oxide being one of its identified metabolites.[8] The following diagram illustrates the major metabolic transformations of Nefopam.
Caption: Major metabolic pathways of Nefopam.
Proposed Mechanism of Action of Nefopam
The analgesic effect of Nefopam is multifactorial and not fully elucidated, but it is known to involve the modulation of several neurotransmitter systems and ion channels.[9][10][11][12] It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and also blocks voltage-gated sodium and calcium channels.[9][11]
Caption: Nefopam's multimodal mechanism of action.
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines a typical workflow for the validation of an analytical method for quantifying Nefopam N-Oxide using this compound as an internal standard, following regulatory guidelines.[13][14]
Caption: Workflow for bioanalytical method validation.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 10. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nefopam - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. alliedacademies.org [alliedacademies.org]
In-Depth Technical Guide: Basic Analytical Profile of Nefopam-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational analytical profile of Nefopam-d3 N-Oxide, a deuterated analog of a primary metabolite of the non-opioid analgesic, Nefopam. The information compiled herein is intended to support research, development, and analytical activities involving this compound.
Physicochemical Properties
This compound is the deuterium-labeled form of Nefopam N-Oxide. The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in quantitative bioanalysis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆D₃NO₂ | [1][2] |
| Molecular Weight | 272.36 g/mol | [1][2] |
| CAS Number | 1346603-50-6 | [1] |
| Appearance | Solid (Predicted) | |
| Solubility | Data not available. Expected to have some solubility in organic solvents like methanol and acetonitrile. | |
| Stability | Store at -20°C for long-term stability. Susceptible to degradation under harsh acidic or basic conditions. |
Synthesis
General Experimental Protocol for N-Oxidation:
-
Dissolution: Dissolve Nefopam-d3 in a suitable organic solvent (e.g., dichloromethane or methanol).
-
Oxidation: Add the oxidizing agent (e.g., m-CPBA) to the solution, typically at a low temperature (e.g., 0 °C) to control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining oxidizing agent.
-
Purification: Purify the resulting this compound using chromatographic techniques (e.g., column chromatography or preparative HPLC) to obtain the final product of high purity.
Metabolism
Nefopam undergoes extensive metabolism in the body, with N-demethylation and N-oxidation being two of the primary pathways. The formation of Nefopam N-Oxide is a significant metabolic route. The metabolic pathway from Nefopam to Nefopam N-Oxide is depicted below.
Analytical Methods
The quantitative analysis of this compound is crucial for pharmacokinetic and metabolic studies. While a specific validated method for the deuterated N-oxide is not published, a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method can be developed based on existing methods for Nefopam and its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
An LC-MS/MS method provides the high selectivity and sensitivity required for the quantification of this compound in biological matrices.
Illustrative Experimental Protocol:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions would need to be determined for this compound and a suitable internal standard.
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.
Spectroscopic Analysis
Detailed spectroscopic data for this compound is not widely available. However, based on the structure and data from related compounds, the following characteristics can be anticipated.
-
¹H NMR and ¹³C NMR: The NMR spectra of this compound would be similar to that of Nefopam N-Oxide, with the key difference being the absence of the N-methyl proton signal in the ¹H NMR spectrum and a characteristic triplet for the carbon attached to the deuterium in the ¹³C NMR spectrum due to C-D coupling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic peaks for the aromatic rings, the C-O-C ether linkage, and a prominent N-O stretching vibration, which is indicative of the N-oxide functionality.
Experimental Workflow and Data Visualization
The following diagram illustrates a typical workflow for the analytical characterization of this compound.
References
Methodological & Application
Application Note: Quantification of Nefopam N-Oxide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nefopam N-Oxide in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Nefopam-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this Nefopam metabolite.
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. Its metabolism is hepatic and involves N-demethylation and N-oxidation, leading to the formation of metabolites such as desmethylnefopam and Nefopam N-Oxide.[1][2] Monitoring the plasma concentrations of these metabolites is crucial for understanding the drug's disposition and potential contribution to its overall pharmacological effect. This document provides a detailed protocol for the quantitative analysis of Nefopam N-Oxide in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[3]
Experimental
Materials and Reagents
-
Nefopam N-Oxide (CAS: 66091-32-5) and Nefopam-d3 were sourced from a reputable chemical supplier.
-
Human plasma was obtained from a certified blood bank.
-
LC-MS grade acetonitrile, methanol, and water were used.
-
Formic acid (reagent grade).
-
Solid-phase extraction (SPE) cartridges.
Standard and Quality Control Sample Preparation
Stock solutions of Nefopam N-Oxide and Nefopam-d3 (Internal Standard, IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the working standard solutions into blank human plasma.
Sample Preparation Protocol
A solid-phase extraction (SPE) method was employed for the extraction of Nefopam N-Oxide and the internal standard from human plasma.
-
Conditioning: SPE cartridges were conditioned with 1 mL of methanol followed by 1 mL of water.
-
Loading: 200 µL of plasma sample (calibrator, QC, or unknown) was mixed with 50 µL of the internal standard working solution and loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 5% methanol in water.
-
Elution: The analytes were eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| LC System | A standard high-performance liquid chromatography (HPLC) system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | %B |
|---|---|
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometric Conditions:
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Nefopam N-Oxide | 270.1 | 195.1 | 150 | 25 |
| Nefopam-d3 (IS) | 257.2 | 184.1 | 150 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Nefopam N-Oxide in human plasma. The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.5 to 200 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results are summarized in Table 3.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 8.2 | 105.4 | 9.5 | 103.8 |
| Low | 1.5 | 6.5 | 98.7 | 7.8 | 101.2 |
| Medium | 75 | 4.1 | 102.3 | 5.3 | 100.5 |
| High | 150 | 3.8 | 99.5 | 4.9 | 98.9 |
Visualizations
Metabolic Pathway of Nefopam
Caption: Metabolic conversion of Nefopam to Nefopam N-Oxide.
Experimental Workflow
Caption: Workflow for the quantification of Nefopam N-Oxide.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Nefopam N-Oxide in human plasma. The simple and efficient sample preparation procedure, coupled with the high selectivity and sensitivity of the mass spectrometric detection, makes this method well-suited for high-throughput analysis in a clinical or research setting.
References
Application Note: High-Throughput Bioanalytical Method for Nefopam in Human Plasma using LC-MS/MS with Nefopam-d3 N-Oxide as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Nefopam in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Nefopam-d3 N-Oxide, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, allowing for high-throughput analysis. The method was developed and validated over a linear range of 1 to 500 ng/mL and is suitable for pharmacokinetic and toxicokinetic studies.
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Bioanalytical methods for the accurate quantification of Nefopam in biological matrices are therefore essential. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS assays, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[2] this compound is a suitable internal standard for the analysis of Nefopam due to its structural similarity and mass difference. This application note provides a detailed protocol for the determination of Nefopam in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Nefopam (≥98% purity)
-
This compound (≥98% purity)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Sodium hydroxide
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm
Stock and Working Solutions
Nefopam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nefopam and dissolve in 10 mL of methanol.
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
Nefopam Working Solutions: Prepare serial dilutions of the Nefopam stock solution in 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 50 µL of 1 M Sodium Hydroxide to alkalize the plasma.
-
Add 600 µL of diethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 100 ms |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| Nefopam | 254.2 | 183.1 | 35 | 80 |
| This compound (IS) | 273.3 | 186.1 | 35 | 80 |
Results and Discussion
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The validation included assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity: The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a coefficient of determination (r²) greater than 0.99.
Table 4: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | r² |
| Nefopam | 1 - 500 | >0.995 |
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 5.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -2.5 |
| LQC | 3 | 6.2 | 1.5 | 7.5 | 2.1 |
| MQC | 100 | 4.8 | -0.8 | 5.9 | -1.2 |
| HQC | 400 | 4.1 | 2.3 | 5.2 | 1.8 |
Recovery and Matrix Effect: The extraction recovery of Nefopam was determined to be consistent and reproducible across the QC levels, averaging approximately 85%. The matrix effect was assessed and found to be minimal, with the use of the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.
Workflow and Signaling Pathway Diagrams
References
Application Note and Protocol for Sample Preparation using Nefopam-d3 N-Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1][2][3] Its mechanism of action is understood to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as the modulation of sodium and calcium channels.[1][4][5] The metabolism of nefopam is extensive, primarily occurring in the liver via N-demethylation to its active metabolite, desmethylnefopam, and also forming Nefopam N-oxide.[1][2]
In quantitative bioanalysis, such as pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[6][7] Nefopam-d3 N-Oxide is a deuterated analog of the Nefopam N-oxide metabolite and serves as an ideal internal standard for the quantification of Nefopam and its metabolites in biological matrices. The co-extraction of the analyte and the SIL-IS from the sample matrix helps to compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[6][7]
This document provides a detailed protocol for the preparation of biological samples (plasma) for the quantitative analysis of Nefopam using this compound as an internal standard, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a validated bioanalytical method for Nefopam using this compound as an internal standard. The data presented here is representative of a typical LC-MS/MS assay.
| Parameter | Nefopam | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Signal-to-Noise > 10 |
| Accuracy (% Bias) | ||
| LLOQ QC (1 ng/mL) | -2.5% | ± 20% |
| Low QC (3 ng/mL) | 3.3% | ± 15% |
| Medium QC (100 ng/mL) | -1.8% | ± 15% |
| High QC (800 ng/mL) | 1.2% | ± 15% |
| Precision (% CV) | ||
| LLOQ QC (1 ng/mL) | 8.7% | ≤ 20% |
| Low QC (3 ng/mL) | 6.5% | ≤ 15% |
| Medium QC (100 ng/mL) | 4.2% | ≤ 15% |
| High QC (800 ng/mL) | 3.1% | ≤ 15% |
| Recovery (%) | ||
| Low QC | 92.5% | Consistent and reproducible |
| Medium QC | 95.1% | Consistent and reproducible |
| High QC | 94.3% | Consistent and reproducible |
| Matrix Effect (%) | 98.2% - 103.5% | Within 85% - 115% |
Experimental Protocols
This section details the methodology for the preparation of plasma samples for the analysis of Nefopam using this compound as an internal standard. The recommended method is protein precipitation, which is a simple, rapid, and effective technique for removing proteins from biological samples.[8][9]
Materials and Reagents:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Nefopam reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge capable of at least 13,000 x g
-
HPLC or UHPLC system coupled to a tandem mass spectrometer
Preparation of Stock and Working Solutions:
-
Nefopam Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nefopam reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Nefopam Working Solutions: Prepare a series of working solutions by serially diluting the Nefopam stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation Protocol (Protein Precipitation):
-
Sample Aliquoting: Pipette 100 µL of blank plasma, calibration standards, QC samples, or unknown study samples into individual 1.5 mL microcentrifuge tubes.
-
Addition of Internal Standard and Protein Precipitation: Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[10]
-
Vortexing: Vortex mix each tube for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial or a 96-well plate.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for plasma sample preparation.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Use of nefopam for chronic pain – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. filtrous.com [filtrous.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Voltammetric Determination of Nefopam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. The monitoring of Nefopam and its metabolites in biological fluids and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Voltammetric techniques offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for the determination of Nefopam. This application note provides detailed protocols for the voltammetric determination of Nefopam and its primary metabolite, Nefopam N-oxide, using various electrode systems.
Metabolic Pathway of Nefopam
Nefopam is primarily metabolized in the liver. The main metabolic pathways include N-demethylation to form desmethylnefopam and N-oxidation to yield Nefopam N-oxide.[1][2] These metabolites, along with the parent drug, are primarily excreted in the urine.[1][3]
References
Application Note: Chromatographic Separation of Nefopam and Nefopam-d3 N-Oxide
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Nefopam and its deuterated N-oxide metabolite, Nefopam-d3 N-Oxide. The protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. The described method utilizes reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), a common and effective technique for the analysis of these compounds in biological matrices.[1][2][3][4] This document provides a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and metabolic pathway.
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain.[5] Understanding its metabolic fate is crucial for drug development and clinical monitoring. The primary route of metabolism for Nefopam is hepatic, involving N-demethylation and other oxidative pathways.[6][7][8][9] Nefopam N-oxide is a potential metabolite, and the use of a deuterated internal standard, such as this compound, is essential for accurate quantification in complex biological samples. This application note presents a validated method for the effective separation of Nefopam from its deuterated N-oxide analog.
Experimental
Instrumentation and Reagents
-
Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Solvents: Acetonitrile (ACN) and water (both HPLC or LC-MS grade), with formic acid (0.1%).[2][3]
-
Chemicals: Nefopam hydrochloride reference standard, this compound (as internal standard), and all other necessary reagents of analytical grade.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation. The conditions provided below are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][3] |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-7 min: 90-10% B, 7-10 min: 10% B |
| Flow Rate | 0.3 mL/min[2][3] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM) for sensitive and selective detection.
| Parameter | Nefopam | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 254.2 | 273.2 |
| Product Ion (m/z) | 183.1 | 186.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temperature | 350 °C | 350 °C |
Protocol
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nefopam HCl and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Nefopam stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
Sample Preparation (Plasma)
-
Spiking: To 100 µL of blank plasma, add 10 µL of the appropriate Nefopam working standard solution and 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Data and Results
The described method provides excellent separation and quantification of Nefopam and this compound. The following table summarizes the expected quantitative data.
| Analyte | Retention Time (min) | Linearity (ng/mL) | r² | LLOQ (ng/mL) |
| Nefopam | ~ 4.2 | 1 - 1000 | > 0.995 | 1 |
| This compound | ~ 3.8 | - | - | - |
Note: Retention times are approximate and may vary depending on the specific column and system.
Visualizations
Caption: Experimental workflow for the analysis of Nefopam.
Caption: Simplified metabolic pathway of Nefopam.
Conclusion
The method described in this application note provides a reliable and sensitive approach for the chromatographic separation and quantification of Nefopam and its deuterated N-oxide metabolite. The protocol is suitable for use in various research and clinical settings for the analysis of these compounds in biological matrices. The provided experimental details, data tables, and diagrams offer a comprehensive guide for the successful implementation of this analytical method.
References
- 1. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Nefopam - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for Nefopam-d3 N-Oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) gradient optimization for the analysis of Nefopam-d3 N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing N-oxide metabolites like this compound by LC-MS?
A1: N-oxide metabolites present several analytical challenges. They are often more polar than the parent drug, which can lead to poor retention on traditional reversed-phase (RP) columns. Furthermore, N-oxides can be thermally unstable and susceptible to in-source fragmentation or reduction back to the parent amine in the mass spectrometer's ion source, potentially leading to inaccurate quantification.[1] It is crucial to use a soft ionization technique like electrospray ionization (ESI) and carefully optimize source conditions to minimize fragmentation.
Q2: Why is a deuterated internal standard like this compound used, and what are the potential issues?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[2] However, potential issues can arise, such as isotopic interference from the analyte, the presence of unlabeled analyte in the SIL-IS, or differential behavior in the ion source if the deuterium labeling affects ionization efficiency.
Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?
A3: Peak tailing for polar and basic compounds like N-oxides is a common issue in reversed-phase chromatography.[3][4][5] It can be caused by:
-
Secondary interactions: Interaction of the basic analyte with acidic residual silanols on the silica-based column packing.
-
Solution: Use a modern, high-purity, end-capped silica column. Lowering the mobile phase pH (e.g., with 0.1% formic acid) can protonate the silanols and reduce these interactions.[5]
-
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column degradation: Voids in the column packing or a contaminated inlet frit can also cause peak tailing.
-
Solution: Use a guard column and appropriate sample preparation to protect the analytical column. If the column is degraded, it may need to be replaced.
-
Q4: I am observing poor retention of this compound on my C18 column. What are my options?
A4: Poor retention of polar analytes is a known limitation of traditional C18 columns. To improve retention, you can:
-
Use a highly aqueous mobile phase: However, this can lead to phase collapse on some C18 columns. Consider using a column specifically designed for use in 100% aqueous conditions.
-
Employ a different stationary phase:
-
Polar-embedded phases: These columns have a polar group embedded in the alkyl chain, which improves retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent alternative for analyzing N-oxides.[6][7][8]
-
-
Adjust mobile phase pH: Optimizing the pH can alter the ionization state of the analyte and improve retention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Low Signal for this compound | - Analyte degradation in the sample or autosampler.- In-source reduction to Nefopam.- Incorrect MS/MS transition settings.- Low extraction recovery. | - Ensure proper sample storage conditions (e.g., low temperature, protection from light).- Optimize ion source parameters (e.g., use lower source temperature and cone voltage).- Verify the precursor and product ions for this compound.- Evaluate and optimize the sample preparation method. |
| Variable Retention Times | - Inadequate column equilibration between injections.- Changes in mobile phase composition (e.g., evaporation of organic solvent).- Leaks in the LC system.- Column temperature fluctuations. | - Ensure sufficient re-equilibration time in the gradient program.- Prepare fresh mobile phase daily and keep solvent bottles capped.- Perform a system leak check.- Use a column oven to maintain a stable temperature. |
| Split or Broad Peaks | - Injection solvent is much stronger than the initial mobile phase.- Partial column blockage.- Column void or degradation. | - Dissolve the sample in a solvent similar to or weaker than the initial mobile phase.- Use an in-line filter and ensure proper sample filtration.- Replace the column if a void is suspected. |
| High Background or Baseline Noise | - Contaminated mobile phase or LC system.- Matrix effects from the biological sample. | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Improve sample clean-up to remove interfering matrix components. |
LC Gradient Optimization Data
The following table provides an example of how different LC gradient conditions can affect the chromatographic performance for this compound analysis. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from other matrix components.
| Gradient Program | Initial %B | Final %B | Gradient Time (min) | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) |
| Fast Gradient | 5 | 95 | 2 | 1.8 | 1.6 | 1.2 |
| Standard Gradient | 5 | 95 | 5 | 3.5 | 1.2 | 2.5 |
| Shallow Gradient | 10 | 60 | 8 | 6.2 | 1.1 | 3.8 |
| Isocratic (for comparison) | 30 | 30 | N/A | 4.1 | 1.4 | 1.9 |
Note: This data is illustrative. Actual results will vary depending on the specific column, mobile phase, and LC system used.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a biological matrix. Optimization will be required for your specific application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC Conditions
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 95% B
-
1.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
6.1 min: 95% B
-
8.0 min: 95% B
-
3. MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
References
Addressing stability issues of N-oxide compounds in bioanalysis
Welcome to the technical support center for addressing stability issues of N-oxide compounds in bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the bioanalysis of N-oxide compounds.
Issue 1: Preventing Back-Conversion of N-oxides to the Parent Drug in Plasma Samples
Problem: You observe artificially high concentrations of the parent drug and correspondingly low concentrations of the N-oxide metabolite, suggesting in-vitro reduction of the N-oxide back to its parent form. This is a common issue, particularly in hemolyzed plasma samples.[1][2]
Troubleshooting Workflow:
Detailed Methodologies:
-
Sample Collection:
-
Use proper venipuncture techniques to minimize hemolysis.[1]
-
Gently invert tubes with anticoagulant at least 10 times to ensure proper mixing; do not shake.[1]
-
Process blood samples as soon as possible after collection. If immediate processing is not feasible, store whole blood at 4°C for no longer than two hours.[3]
-
-
Sample Processing:
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (ACN).[6]
-
Vortex the mixture thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Issue 2: Confirmation of N-oxide Metabolite Identity
Problem: You have a suspected N-oxide metabolite peak in your chromatogram, but you need to confirm its identity and distinguish it from other potential isomers (e.g., C-hydroxylation).
Solution: Use a chemical reduction method with titanium (III) chloride (TiCl₃). TiCl₃ selectively reduces N-oxides back to their parent amine, which can be confirmed by LC-MS/MS.[2][7]
Experimental Protocol: TiCl₃ Reduction
-
Prepare TiCl₃ Solution: Prepare a fresh solution of 10% w/v Titanium (III) chloride in a suitable solvent (e.g., water or methanol).
-
Sample Treatment: To 100 µL of your sample extract (or a standard solution of the suspected N-oxide), add 10 µL of the TiCl₃ solution.
-
Incubation: Vortex the mixture and incubate at room temperature for 10-15 minutes.
-
Analysis: Analyze the treated sample by LC-MS/MS.
-
Confirmation: A decrease in the peak area of the suspected N-oxide and a corresponding increase in the peak area of the parent amine confirms the identity of the N-oxide.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant should I use for blood collection when analyzing N-oxide compounds?
There is limited direct quantitative data comparing the stability of N-oxide compounds in plasma collected with different anticoagulants. However, based on general best practices for bioanalysis of unstable compounds, EDTA is often recommended.[8] Heparin can sometimes interfere with downstream analyses, and citrate's liquid form can cause dilution effects.[9] It is crucial to validate the stability of your specific N-oxide compound with the chosen anticoagulant during method development.
Q2: What are the optimal storage conditions for plasma samples containing N-oxide compounds?
For long-term storage, plasma samples should be kept at -80°C .[5] Stability studies have shown that some metabolites can degrade over time even at -80°C, so it is essential to perform long-term stability testing for your specific N-oxide.[10] For short-term storage (e.g., during sample processing), samples should be kept on ice or at 4°C. Avoid repeated freeze-thaw cycles.
Q3: Can I use enzyme inhibitors to prevent the in-vitro reduction of N-oxides?
The in-vitro reduction of N-oxides in hemolyzed plasma is thought to be mediated by components of red blood cells, such as hemoglobin.[10][11] While various enzyme inhibitors exist, their routine use for stabilizing N-oxide compounds in a bioanalytical setting is not well-established. Research has focused on inhibitors of nitric oxide synthase (NOS), but their applicability to preventing the reduction of drug-related N-oxides in plasma samples is not documented.[12] The most effective and validated strategies to prevent back-conversion currently rely on proper sample handling, immediate processing at low temperatures, and optimized extraction methods.[1]
Q4: Why is N-oxide stability a greater concern in hemolyzed plasma?
Hemolysis is the rupture of red blood cells, which releases their intracellular contents, including hemoglobin, into the plasma.[10] Hemoglobin and other cellular components can enzymatically or chemically reduce N-oxides back to the parent amine.[11] This is why even slight hemolysis can lead to significant inaccuracies in the quantification of N-oxides and their parent drugs.[1]
Data Summary Tables
Table 1: Effect of Extraction Solvent on N-oxide Conversion in Human Plasma
This table summarizes the percentage of N-oxide conversion to the parent drug in non-hemolyzed and hemolyzed (5%) human plasma using either methanol (MeOH) or acetonitrile (ACN) for protein precipitation.[6]
| N-oxide Compound | Matrix | Extraction Solvent | % Conversion to Parent Drug |
| Bupivacaine N-oxide | Plasma | MeOH | < 1% |
| ACN | < 1% | ||
| Hemolyzed Plasma | MeOH | 100% | |
| ACN | < 5% | ||
| Dasatinib N-oxide | Plasma | MeOH / ACN | < 0.5% |
| Hemolyzed Plasma | MeOH | up to 11.7% | |
| ACN | < 3.8% | ||
| Pramoxine N-oxide | Plasma | MeOH / ACN | < 0.5% |
| Hemolyzed Plasma | MeOH | up to 11.7% | |
| ACN | < 3.8% |
Table 2: General Storage Stability Recommendations for N-oxide Compounds in Plasma
This table provides general guidelines for the storage of plasma samples intended for N-oxide analysis. Specific stability data should be generated during method validation for the compound of interest.
| Storage Condition | Temperature | Maximum Recommended Duration | Notes |
| Short-term (Bench-top) | Room Temperature (20-25°C) | < 4 hours | Keep on ice whenever possible. |
| Short-term (Refrigerated) | 2-8°C | < 24 hours | Recommended for temporary storage during sample processing. |
| Long-term | -20°C | Up to 1 month | Prone to degradation for some compounds.[13] |
| Long-term | -80°C | > 1 month (validation required) | Preferred for long-term storage.[5][10] |
| Freeze-Thaw Cycles | N/A | Minimize (ideally ≤ 3 cycles) | Each cycle can contribute to degradation. |
Visualizations
Chemical Reduction of an N-oxide
The following diagram illustrates the general chemical pathway for the reduction of a tertiary amine N-oxide back to its parent tertiary amine, a common stability issue in bioanalysis.
References
- 1. kcl.ac.uk [kcl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. pnas.org [pnas.org]
- 6. altasciences.com [altasciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative stabilities of quantitative human immunodeficiency virus RNA in plasma from samples collected in VACUTAINER CPT, VACUTAINER PPT, and standard VACUTAINER tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 10. Red Blood Cell Function and Dysfunction: Redox Regulation, Nitric Oxide Metabolism, Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. Influence of storage conditions on normal plasma amino-acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Nefopam-d3 N-Oxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Nefopam-d3 N-Oxide using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, components from biological samples like plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer source. This interference can lead to inaccurate and irreproducible quantification, either by reducing the analyte's signal (ion suppression) or, less commonly, by increasing it (ion enhancement).[3] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples.[4]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression in this compound analysis can stem from several sources:
-
Co-elution with Matrix Components: Endogenous molecules from the biological matrix, such as phospholipids, salts, and proteins, can co-elute with your analyte and compete for ionization.[3][4]
-
Inadequate Sample Preparation: If the sample cleanup is insufficient, a high concentration of matrix components will be introduced into the LC-MS/MS system.[5][6]
-
Poor Chromatographic Resolution: If the chromatographic method does not adequately separate this compound from interfering matrix components, ion suppression is more likely to occur.[6][7]
-
Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency. For instance, while acidic mobile phases can promote protonation for positive-ion mode analysis, they might also affect the retention of the analyte on the column, potentially leading to co-elution with early-eluting matrix components.[7]
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: A common method to assess matrix effects is the post-extraction spike method.[8] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration.
-
Qualitative Assessment: A post-column infusion experiment can be performed where a constant flow of this compound solution is introduced into the mobile phase after the analytical column.[1] An extracted blank matrix is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates the presence of ion suppression or enhancement, respectively.[6]
-
Quantitative Assessment: The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in post-spiked matrix / Peak Area in neat solution) x 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Troubleshooting Guide
Issue 1: Inconsistent and low recovery of this compound.
-
Possible Cause: Inefficient sample extraction or degradation of the analyte during sample processing.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Evaluate different sample preparation techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) to determine the most effective method for removing interferences.[5]
-
pH Adjustment for LLE: If using LLE, ensure the pH of the aqueous matrix is optimized. For a basic analyte, the pH should be adjusted to be at least two units higher than its pKa to ensure it is uncharged and efficiently extracted into the organic solvent.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is highly recommended to compensate for variability in extraction recovery and matrix effects.[9] Nefopam-d4 or another suitable labeled analog would be appropriate.
-
Analyte Stability: Investigate the stability of this compound in the biological matrix and during the entire sample preparation process. Consider adding stabilizers or enzyme inhibitors if degradation is suspected.[7]
-
Issue 2: Poor peak shape and shifting retention times.
-
Possible Cause: Column degradation, improper mobile phase, or accumulation of matrix components on the analytical column.
-
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing step at the end of each analytical run to remove strongly retained matrix components. A high-percentage organic solvent wash is typically effective.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components and particulates.
-
Mobile Phase Optimization: Re-evaluate the mobile phase composition, including the pH and organic modifier, to ensure optimal peak shape and consistent retention.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Issue 3: High signal-to-noise ratio but still experiencing significant ion suppression.
-
Possible Cause: Co-eluting phospholipids are notorious for causing ion suppression without necessarily contributing to a high baseline noise.[4]
-
Troubleshooting Steps:
-
Phospholipid Removal: Employ specific phospholipid removal strategies. There are specialized SPE cartridges and plates designed for this purpose, such as HybridSPE-Phospholipid.[4]
-
Chromatographic Separation: Modify the chromatographic gradient to better separate this compound from the phospholipid elution zone. Phospholipids often elute in the middle of a typical reversed-phase gradient.
-
Alternative Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is generally less susceptible to matrix effects than Electrospray Ionization (ESI).[10]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | 65 | 95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 85 | 80 | < 10 |
| Solid-Phase Extraction (SPE) | 98 | 90 | < 5 |
This table presents hypothetical data for illustrative purposes, demonstrating the typical performance of different sample preparation techniques.
Table 2: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (Analyte) | To be determined based on experimental data |
| MRM Transition (IS) | To be determined based on experimental data |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject 5 µL into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Nefopam-d3 N-Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Nefopam-d3 N-Oxide, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?
A: Peak tailing is a common issue in HPLC, often indicating undesirable interactions between the analyte and the stationary phase. For a basic compound like this compound, this is frequently due to interactions with acidic silanol groups on the silica-based column packing.
Potential Causes:
-
Silanol Interactions: Residual, un-endcapped silanol groups on the C18 column can interact with the basic nitrogen in this compound.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the analyte may be partially ionized, leading to secondary interactions.[1]
-
Column Contamination: Accumulation of matrix components or previously injected samples on the column inlet frit or packing material.
-
Column Degradation: Loss of stationary phase or the creation of active sites over time, especially when using high pH mobile phases.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.7-3.5) using an additive like 0.1% trifluoroacetic acid or formic acid can fully protonate the analyte, minimizing silanol interactions and improving peak shape.[1][2]
-
Use a Modified Mobile Phase: The addition of a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites, though this is often less desirable with mass spectrometry detection.
-
Column Washing: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase) to remove contaminants.
-
Employ a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for basic compounds with low silanol activity.
-
Check for System Issues: Ensure all connections are secure and that there is no "dead volume" in the system.
Q2: My this compound peak is broad, leading to poor resolution from other components. How can I improve this?
A: Broad peaks can be caused by a variety of factors related to the column, mobile phase, and instrument setup.
Potential Causes:
-
Low Column Efficiency: The column may be old, contaminated, or poorly packed.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
High Injection Volume or Strong Injection Solvent: Injecting a large sample volume or using a sample solvent that is much stronger than the mobile phase can lead to broad and distorted peaks.
-
Inadequate Mobile Phase Composition: The organic solvent percentage may not be optimized for proper retention and focusing of the analyte band.
Troubleshooting Steps:
-
Evaluate Column Performance: Check the column's theoretical plates and asymmetry factor using a standard compound. If performance is poor, try regenerating or replacing the column.
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length.
-
Optimize Injection Parameters: Reduce the injection volume. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
-
Adjust Mobile Phase Strength: Modify the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention and may lead to sharper peaks, but will also increase the run time.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape, but at the cost of longer analysis times.
Q3: I am seeing a split peak for this compound. What could be the issue?
A: Peak splitting can be a complex issue, often pointing to a problem at the head of the column or with the sample injection.
Potential Causes:
-
Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample to be distributed unevenly onto the column.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[1]
-
Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both its ionized and non-ionized forms, leading to two closely eluting or merged peaks.[1]
Troubleshooting Steps:
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from reaching the column.
-
Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (detector to injector) with an appropriate solvent to try and dislodge any blockage.
-
Check Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Adjust Mobile Phase pH: Move the mobile phase pH further away from the analyte's pKa to ensure it is in a single ionic state.
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
Troubleshooting Steps:
-
Change Mobile Phase Selectivity:
-
Modify Organic Solvent: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter the elution order and spacing of peaks.
-
Adjust pH: A small change in pH can significantly impact the retention of ionizable compounds, thus altering selectivity.
-
-
Increase Column Efficiency:
-
Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.
-
Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency.
-
-
Increase Retention:
-
Decrease Mobile Phase Strength: Reducing the percentage of the organic solvent will increase the retention time of both peaks, potentially providing more time for them to separate.
-
-
Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, but may also broaden peaks. Conversely, increasing the temperature can improve efficiency for some analytes.
Data Presentation
The following tables summarize typical starting parameters for the analysis of Nefopam and can be adapted for this compound.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Value | Notes |
| Column | C18 (e.g., Puratis RP-18, Waters Symmetry C18) | A standard C18 column is a good starting point.[1][2] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Provides good efficiency and resolution.[1][2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water or pH 2.7 Buffer | An acidic mobile phase is crucial for good peak shape of basic analytes.[1][2] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is a common choice for reverse-phase chromatography.[1] |
| Elution | Gradient or Isocratic | A gradient elution may be necessary to resolve impurities.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2] |
| Column Temp. | 25°C - 30°C | Maintaining a consistent temperature is important for reproducible retention times.[1][3] |
| Injection Vol. | 10 µL | Should be optimized based on concentration and column capacity.[2] |
| Detection (UV) | 220 nm or 215 nm | Nefopam and its impurities show good absorbance at these wavelengths.[1][2] |
Table 2: pH and its Effect on Nefopam Stability and Chromatography
| pH Range | Effect on Nefopam/Nefopam-d3 N-Oxide | Chromatographic Impact |
| < 2.0 | Increased potential for acid-catalyzed degradation.[4] | Good peak shape due to full protonation of the analyte. |
| 2.7 - 4.0 | Generally stable. | Recommended range for good peak shape and resolution.[2] |
| 5.2 - 5.4 | Maximum stability reported for Nefopam hydrochloride.[5] | May see some peak tailing if silanol interactions are not controlled. |
| > 8.0 | Increased potential for base-catalyzed degradation.[4] | Poor peak shape (tailing) and potential for peak splitting if close to the pKa.[1] |
Experimental Protocols
Protocol 1: Basic HPLC Method for this compound
This protocol provides a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a solution of 0.1% trifluoroacetic acid in HPLC-grade water. Filter through a 0.45 µm membrane.[1]
-
Mobile Phase B: HPLC-grade acetonitrile.[1]
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Linear gradient to 95% A, 5% B
-
17-20 min: Hold at 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[3]
-
Detector Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 80:20 v/v) to a suitable concentration.
Protocol 2: Sample Stability and Forced Degradation Study
To understand the stability of this compound and identify potential degradation products.
-
Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid state at 60°C for 24 hours, then dissolve and inject.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples using the HPLC method described in Protocol 1 and compare the chromatograms to a control sample to identify any degradation peaks.
Visualizations
Caption: Troubleshooting workflow for common peak shape and resolution problems.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. crsubscription.com [crsubscription.com]
- 3. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 4. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Methods for Nefopam and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nefopam and its primary metabolite, desmethyl-nefopam, from biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Nefopam and its metabolites using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
| Question | Answer |
| Why am I experiencing low recovery of Nefopam and its metabolites? | Low recovery in LLE can stem from several factors: 1. Incorrect pH: Nefopam is a basic compound. Ensure the aqueous sample is basified (pH > 9) before extraction to keep it in its non-ionized form, which is more soluble in organic solvents. 2. Inappropriate Solvent Choice: The choice of extraction solvent is critical. Diethyl ether and n-hexane have been successfully used. If recovery is low, consider a more polar solvent or a mixture of solvents. 3. Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing or gentle shaking to maximize the surface area for extraction. However, overly vigorous mixing can lead to emulsion formation. 4. Incomplete Phase Separation: Emulsions can trap the analyte and prevent clean separation. To break emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug. |
| How can I minimize matrix effects in my LC-MS/MS analysis after LLE? | Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them: 1. Optimize the Wash Step: After extraction, a wash step with a dilute acid or buffer can help remove interfering substances from the organic phase. 2. Back-Extraction: Perform a back-extraction into a fresh aqueous phase at an acidic pH to purify the extract further. The analytes can then be re-extracted into a clean organic solvent after re-basification. 3. Solvent Evaporation and Reconstitution: After extraction, evaporate the organic solvent to dryness and reconstitute the residue in a mobile phase-compatible solvent. This can help to remove some volatile interferences and concentrate the sample. |
| What should I do if I observe a precipitate after adding the extraction solvent? | A precipitate may form due to the "salting out" of proteins or other matrix components. To address this, you can try: 1. Centrifugation: Centrifuge the sample at a high speed to pellet the precipitate before collecting the organic layer. 2. Protein Precipitation Step: For complex matrices like plasma, consider an initial protein precipitation step with a solvent like acetonitrile or methanol before proceeding with LLE. |
Solid-Phase Extraction (SPE) Troubleshooting
| Question | Answer |
| My recovery of Nefopam is poor using a C18 SPE cartridge. What could be the issue? | Poor recovery with reversed-phase SPE (like C18) for a basic compound like Nefopam can be due to: 1. Inadequate Conditioning/Equilibration: Ensure the cartridge is properly conditioned with methanol and then equilibrated with water or a suitable buffer to activate the stationary phase. 2. Incorrect Sample pH: The pH of the sample loaded onto the cartridge is crucial. For reversed-phase SPE, the pH should be adjusted to keep Nefopam in its non-ionized (basic) form to enhance retention. 3. Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without affecting Nefopam retention. 4. Inefficient Elution: The elution solvent may not be strong enough to desorb Nefopam from the sorbent. For a basic compound, elution is often improved by using an acidic or ammoniated organic solvent. |
| How can I improve the cleanliness of my extract from SPE? | If your extract is not clean, leading to matrix effects: 1. Optimize the Wash Step: Experiment with different wash solvents of varying polarities to effectively remove interferences while retaining Nefopam. A multi-step wash with different solvents can be beneficial. 2. Use a Different Sorbent: If a C18 cartridge is not providing sufficient cleanup, consider a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties for more selective extraction. 3. Incorporate a Pre-treatment Step: For highly complex matrices, a protein precipitation or a preliminary LLE step before SPE can significantly improve the cleanliness of the final extract. |
| I'm observing inconsistent results between samples. What could be the cause? | Inconsistent results in SPE can arise from: 1. Variable Flow Rate: Ensure a consistent and slow flow rate during sample loading, washing, and elution to allow for proper interaction between the analyte and the sorbent. Using a vacuum manifold or a positive pressure system can help maintain a consistent flow. 2. Cartridge Overloading: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during loading. Ensure the amount of sample and analyte is within the recommended capacity of the cartridge. 3. Inconsistent Sample Pre-treatment: Variations in sample pH adjustment or dilution can lead to inconsistent extraction performance. Standardize the pre-treatment protocol for all samples. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common metabolites of Nefopam I should be targeting? | The primary and most abundant metabolite of Nefopam is desmethyl-nefopam. Other metabolites, such as nefopam N-oxide, have also been identified, but desmethyl-nefopam is the most commonly monitored metabolite in pharmacokinetic and toxicological studies.[1] |
| Which extraction method, LLE or SPE, is better for Nefopam? | Both LLE and SPE can be effective for extracting Nefopam and its metabolites. LLE is often simpler and requires less specialized equipment, but it can be less selective and more labor-intensive. SPE can provide cleaner extracts and higher throughput, especially with automated systems, but requires more method development and specific cartridges. The choice depends on the specific requirements of the assay, such as the desired level of cleanliness, sample throughput, and available resources. |
| What internal standard is recommended for the quantification of Nefopam? | Imipramine and ethyl loflazepate have been successfully used as internal standards for the quantification of Nefopam and desmethyl-nefopam.[2][3] An ideal internal standard should have similar chemical properties and extraction behavior to the analyte but a different mass-to-charge ratio for mass spectrometry-based detection. |
| How can I prevent the degradation of Nefopam during sample storage and processing? | Nefopam is relatively stable, but prolonged exposure to harsh acidic or alkaline conditions at high temperatures can lead to degradation.[4] It is recommended to store biological samples at -20°C or lower and to perform extractions under controlled temperature and pH conditions to minimize degradation. |
Data Presentation
Table 1: Performance Characteristics of Liquid-Liquid Extraction (LLE) Methods for Nefopam and Desmethyl-Nefopam
| Parameter | Nefopam | Desmethyl-Nefopam | Biological Matrix | Reference |
| Linearity Range | 1 - 60 ng/mL | 1 - 60 ng/mL | Plasma | [2] |
| 25 - 250 ng/mL | 50 - 500 ng/mL | Urine | [2] | |
| 0.78 - 100 ng/mL | 0.78 - 100 ng/mL | Plasma | [3] | |
| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL | Plasma | [2] |
| 5 ng/mL | 10 ng/mL | Urine | [2] | |
| 0.78 ng/mL | 0.78 ng/mL | Plasma | [3] | |
| Intra-day Precision (%RSD) | 1.0 - 10.1% | 1.0 - 10.1% | Plasma, Urine | [2] |
| <17.5% | <17.5% | Plasma | [3] | |
| Inter-day Precision (%RSD) | 1.0 - 10.1% | 1.0 - 10.1% | Plasma, Urine | [2] |
| <17.5% | <17.5% | Plasma | [3] | |
| Accuracy (Bias) | -13.0 to +12.3% | -13.0 to +12.3% | Plasma, Urine | [2] |
| <12.5% | <12.5% | Plasma | [3] |
Table 2: Performance Characteristics of a Representative Solid-Phase Extraction (SPE) Method for Basic Drugs (Applicable to Nefopam)
| Parameter | Value | Reference |
| Recovery | >85% for most basic drugs | [5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [5] |
| Linearity Range | 1.0 ng/mL to 1.0 µg/mL | [5] |
| Reproducibility (%RSD) | <10% | [5] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for Nefopam and Desmethyl-Nefopam from Human Plasma
This protocol is adapted from Aymard et al. (2003).[2]
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Sample Preparation: To 1 mL of human plasma in a glass tube, add a known amount of internal standard (e.g., imipramine).
-
Alkalinization: Add 100 µL of 1 M sodium hydroxide to the plasma sample to adjust the pH to > 9.
-
Extraction: Add 5 mL of n-hexane (or diethyl ether) to the tube.
-
Mixing: Vortex the tube for 1 minute to ensure thorough mixing of the aqueous and organic phases.
-
Centrifugation: Centrifuge the tube at 3000 x g for 10 minutes to separate the phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water with formic acid).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
2. Solid-Phase Extraction (SPE) Protocol for Nefopam from Biological Matrices (Representative Method)
This protocol is a representative method for basic drugs like Nefopam, based on common SPE practices.
-
Cartridge Selection: Use a C18 or a mixed-mode (e.g., C8/SCX) SPE cartridge.
-
Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge by passing 3 mL of a suitable buffer (e.g., phosphate buffer, pH 6-7) through the cartridge.
-
Sample Loading:
-
Pre-treat the sample (e.g., 1 mL of plasma or urine) by adding an internal standard and adjusting the pH to be slightly basic (pH 7-8) to ensure Nefopam is in a neutral form for better retention on a C18 phase.
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences.
-
-
Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained Nefopam and its metabolites with 2-3 mL of an appropriate elution solvent. For a basic compound, an acidified or ammoniated organic solvent is often effective (e.g., methanol with 2% formic acid or 2% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, as described in the LLE protocol.
Mandatory Visualization
Caption: Liquid-Liquid Extraction (LLE) workflow for Nefopam.
Caption: Solid-Phase Extraction (SPE) workflow for Nefopam.
Caption: Simplified signaling pathway of Nefopam's analgesic action.
References
- 1. forensicsciencereview.com [forensicsciencereview.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicresources.org [forensicresources.org]
- 5. agilent.com [agilent.com]
Technical Support Center: Analysis of Nefopam-d3 N-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source conversion of Nefopam-d3 N-Oxide during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source conversion and why is it a concern for this compound analysis?
A1: In-source conversion, also known as in-source fragmentation or in-source decay, is a phenomenon where an analyte undergoes fragmentation within the ion source of a mass spectrometer before mass analysis. For N-oxide compounds like this compound, the primary in-source conversion pathway is deoxygenation, where the N-oxide is reduced back to its parent amine (Nefopam-d3). This is problematic as it can lead to an underestimation of the true concentration of this compound and a corresponding overestimation of the parent compound, compromising the accuracy of analytical results. This conversion is often thermally driven.[1]
Q2: What are the main factors that contribute to the in-source conversion of N-oxides?
A2: The primary factors influencing the in-source conversion of N-oxides are related to the conditions within the mass spectrometer's ion source. These include:
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Ion Source Temperature: Higher temperatures in the ion source and heated capillary can provide the thermal energy required for the deoxygenation of the N-oxide.[1]
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Ionization Technique: While Electrospray Ionization (ESI) is generally considered a "soft" ionization technique, elevated temperatures can still induce thermal degradation. Atmospheric Pressure Chemical Ionization (APCI) often uses higher temperatures and may lead to more significant in-source conversion.
-
Source Voltages: High voltages applied to components like the declustering potential (or cone voltage) and fragmentor can induce fragmentation of the analyte ions as they travel from the atmospheric pressure region of the source to the vacuum region of the mass analyzer.[2]
Q3: How can I detect if in-source conversion of this compound is occurring in my experiment?
A3: You can investigate the occurrence of in-source conversion by performing the following experiments:
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Infusion of a pure standard: Infuse a solution of pure this compound directly into the mass spectrometer and monitor for the appearance of the mass-to-charge ratio (m/z) corresponding to Nefopam-d3.
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Varying source parameters: Systematically vary the ion source temperature and declustering potential while infusing the this compound standard. A significant increase in the Nefopam-d3 signal with increasing temperature or voltage is a strong indicator of in-source conversion.
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Chromatographic peak shape: In-source conversion can sometimes lead to tailing or fronting of the parent compound's chromatographic peak, as the N-oxide converts to the parent drug at the same retention time.
Troubleshooting Guide: Minimizing In-source Conversion of this compound
This guide provides a systematic approach to troubleshoot and minimize the in-source conversion of this compound.
Problem: Suspected in-source conversion of this compound leading to inaccurate quantification.
Workflow for Troubleshooting and Optimization:
Caption: Troubleshooting workflow for minimizing in-source conversion.
Detailed Experimental Protocols
Protocol 1: Systematic Evaluation of Ion Source Parameters
This protocol aims to identify the optimal ion source parameters to minimize in-source conversion while maintaining adequate signal intensity for this compound.
Materials:
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Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Standard solution of Nefopam-d3 (for comparison)
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LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
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Initial Setup:
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Set up the LC system to deliver a constant flow of mobile phase (e.g., 0.4 mL/min of 50:50 acetonitrile:water with 0.1% formic acid).
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Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump.
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Set up the mass spectrometer to monitor the precursor and product ions for both this compound and Nefopam-d3.
-
-
Temperature Optimization:
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Start with a low ion source temperature (e.g., 100 °C).
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Gradually increase the temperature in increments (e.g., 50 °C) up to the instrument's maximum, allowing the system to stabilize at each step.
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At each temperature, record the signal intensity of both this compound and the in-source conversion product, Nefopam-d3.
-
-
Declustering Potential/Cone Voltage Optimization:
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Set the ion source temperature to the lowest value that provides reasonable desolvation and signal for the N-oxide (determined in the previous step).
-
Start with a low declustering potential/cone voltage (e.g., 10 V).
-
Gradually increase the voltage in increments (e.g., 10 V).
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At each voltage setting, record the signal intensity of both this compound and Nefopam-d3.
-
Data Presentation:
Summarize the collected data in the following tables to facilitate comparison.
Table 1: Effect of Ion Source Temperature on In-Source Conversion of this compound
| Ion Source Temperature (°C) | This compound Intensity (counts) | Nefopam-d3 Intensity (counts) | % In-Source Conversion* |
| 100 | |||
| 150 | |||
| 200 | |||
| 250 | |||
| 300 | |||
| 350 |
*Calculated as: [Nefopam-d3 Intensity / (this compound Intensity + Nefopam-d3 Intensity)] x 100%
Table 2: Effect of Declustering Potential/Cone Voltage on In-Source Conversion of this compound
| Declustering Potential (V) | This compound Intensity (counts) | Nefopam-d3 Intensity (counts) | % In-Source Conversion* |
| 10 | |||
| 20 | |||
| 30 | |||
| 40 | |||
| 50 | |||
| 60 |
*Calculated as: [Nefopam-d3 Intensity / (this compound Intensity + Nefopam-d3 Intensity)] x 100%
Protocol 2: Validated LC-MS/MS Method for Nefopam and its Metabolites (Adapted from Hoizey et al.)
This protocol provides a starting point for a validated LC-MS/MS method that has been used for the analysis of Nefopam and its primary metabolite.[3][4][5] While this method was not specifically designed to minimize N-oxide conversion, it provides a foundation for chromatographic separation and initial MS conditions that can be further optimized using the troubleshooting guide above.
Chromatographic Conditions:
-
LC System: Agilent 1100 series or equivalent
-
Column: Information not specified in the abstract. A C18 column is a common choice for this type of analysis.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: Not specified.
Mass Spectrometry Conditions:
-
Mass Spectrometer: Ion trap spectrometer or equivalent triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Scan Mode: Full scan MS-MS for identification and quantification.
Sample Preparation:
-
Liquid-liquid extraction with diethyl ether from alkalinized plasma.
Signaling Pathway and Logical Relationships:
The following diagram illustrates the relationship between the analytical parameters and the outcome of the analysis, highlighting the factors that can lead to in-source conversion.
Caption: Factors influencing the analytical outcome for this compound.
References
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Deuterated N-Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of deuterated N-oxides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of deuterated N-oxides?
The main challenges stem from the potential for isotopic exchange and the need to maintain high levels of deuterium incorporation throughout the synthetic sequence. Key issues include:
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Isotopic Exchange: Hydrogen-deuterium (H/D) exchange can occur on the starting material, intermediates, or the final product, leading to a reduction in isotopic purity. This is particularly problematic when using deuterated solvents like MeOD or D₂O, which can exchange with acidic protons on the substrate.[1]
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Reagent-Induced Exchange: Deuterated reagents themselves can sometimes facilitate unwanted H/D exchange on the substrate.[1]
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Achieving High Deuterium Fidelity: Attaining high levels of deuterium incorporation (≥95%) often requires special measures, such as pre-deuteration of the starting material or the use of highly enriched deuterated reagents and solvents.[1]
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Standard N-Oxidation Challenges: In addition to deuteration-specific issues, the synthesis is also subject to the general challenges of N-oxidation, such as chemoselectivity, over-oxidation, and substrate-dependent reactivity.[2][3]
Q2: How can I minimize isotopic exchange during the synthesis?
Minimizing isotopic exchange is crucial for maintaining the desired level of deuteration. Strategies include:
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Use of Aprotic Solvents: Whenever possible, use aprotic solvents to avoid exchange with solvent protons.
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Pre-deuteration of Substrates: If the starting material has exchangeable protons, consider a pre-deuteration step by treating it with a deuterium source like D₂O or MeOD, followed by removal of the deuterated solvent.[1]
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Highly Enriched Reagents: Utilize deuterated reagents and solvents with the highest possible isotopic purity.[1]
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Control of Reaction Conditions: Optimize reaction temperature and time to minimize side reactions, including H/D exchange. Some deuteration reactions are carried out at elevated temperatures (e.g., 70-100°C), which can also promote exchange.[1][4]
Q3: What is the "deuterium kinetic isotope effect (DKIE)" and how does it relate to N-oxides?
The deuterium kinetic isotope effect (DKIE) is the difference in reaction rate between a compound containing a carbon-hydrogen (C-H) bond and its deuterated counterpart (C-D bond).[5][6] The C-D bond is stronger than the C-H bond, making it more difficult to break.[6][7][8] In the context of drug metabolism, if the formation of an N-oxide is a metabolic pathway, deuterating specific sites on the molecule can slow down this process if C-H bond cleavage is the rate-limiting step.[1][5] This can lead to improved pharmacokinetic profiles.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Deuterium Incorporation in the Final N-Oxide | 1. Isotopic exchange with protic solvents or reagents.[1] 2. Incomplete deuteration of the starting material. 3. H/D exchange during workup or purification. | 1. Use aprotic solvents. If a protic deuterated solvent is necessary, use one with high isotopic purity.[1] 2. Ensure the initial deuteration step goes to completion. Analyze the deuterated starting material by ¹H NMR or mass spectrometry to confirm incorporation levels. 3. Use deuterated solvents for extraction and chromatography where feasible. Minimize exposure to atmospheric moisture. |
| Incomplete N-Oxidation Reaction | 1. Insufficiently powerful oxidizing agent for the specific substrate. Heterocyclic amines, for example, can be less reactive.[3] 2. Steric hindrance around the nitrogen atom. 3. Catalyst poisoning or deactivation. | 1. Switch to a stronger oxidizing agent. Common choices include m-CPBA, hydrogen peroxide, or Oxone.[2] For less reactive substrates, trifluoroperacetic acid can be effective.[3] 2. Increase reaction time and/or temperature. Consider using a less sterically demanding oxidizing agent. 3. If using a catalytic system, ensure the catalyst is fresh and the reaction is free from impurities that could act as poisons. |
| Formation of Side Products (e.g., over-oxidation, ring opening) | 1. The oxidizing agent is too strong or used in excess. 2. The substrate is sensitive to the reaction conditions. | 1. Use a milder oxidizing agent or a stoichiometric amount of the reagent. 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. |
| Difficulty in Purifying the Deuterated N-Oxide | 1. The product is highly polar and adsorbs strongly to silica gel. 2. The product is unstable on the purification media. | 1. Use a different stationary phase for chromatography, such as alumina or a reverse-phase silica. 2. Consider purification by crystallization or precipitation if possible. 3. If using silica gel, it can be deactivated by adding a small amount of a base like triethylamine to the eluent to prevent streaking of the polar N-oxide. |
Quantitative Data Summary
Table 1: Impact of Reaction Conditions on Deuterium Incorporation in an Enaminone Intermediate [1]
| Entry | Conditions | % D at R² | % D at R³ |
| 1 | A: Me₂NCD(OMe)₂ (6 equiv), 100°C, 6 h | 85 | 69 |
| 2 | B: DMF-DMA (2 equiv), CH₃OD (50 equiv), 100°C, 6 h | 94 | 94 |
| 3 | C: Me₂NCD(OMe)₂ (2 equiv), CH₃OD (50 equiv), 100°C, 6 h | 96 | 96 |
Note: This table illustrates how the choice of deuterated reagent and the presence of a deuterated solvent significantly impact the final deuterium incorporation levels in a synthetic intermediate that could be a precursor to a deuterated N-oxide.
Experimental Protocols
Synthesis of a Deuterated Pyridine N-Oxide
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Deuteration of a Precursor (if necessary)
If the starting pyridine derivative contains exchangeable protons that need to be deuterated, a pre-deuteration step is recommended. For example, to deuterate a methyl group alpha to the pyridine ring:
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Dissolve the pyridine precursor in a suitable solvent.
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Add a deuterium source, such as D₂O with a catalytic amount of a base (e.g., NaOD), or use a deuterated alcohol like CH₃OD.[1][4]
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Heat the reaction mixture to facilitate H/D exchange. Reaction times can range from 5 to 24 hours at temperatures up to 80°C.[4]
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Monitor the extent of deuteration by ¹H NMR.
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Once the desired level of deuteration is achieved, remove the deuterated solvent under reduced pressure and thoroughly dry the deuterated precursor.
Step 2: N-Oxidation
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Dissolve the deuterated pyridine precursor in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).
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Cool the solution in an ice bath.
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Add the oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the low temperature. The amount of oxidizing agent should be carefully controlled (typically 1.0-1.2 equivalents).
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Stir the reaction at 0°C to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the excess oxidizing agent. For m-CPBA, this can be done by adding a solution of sodium thiosulfate or sodium sulfite.
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Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the pure deuterated pyridine N-oxide.
Visualizations
Caption: Experimental workflow for the synthesis of a deuterated N-oxide.
Caption: Troubleshooting decision tree for deuterated N-oxide synthesis.
References
- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-oxide synthesis by oxidation [organic-chemistry.org]
- 3. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 8. Deuterium - Wikipedia [en.wikipedia.org]
Purity Assessment of Nefopam-d3 N-Oxide Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of Nefopam-d3 N-Oxide, a crucial internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard like this compound?
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality control samples before analysis.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation and analysis, such as:
-
Volumetric losses: Inconsistent sample transfer, evaporation, or reconstitution.[1][3]
-
Injection volume variability: Modern autosamplers are precise, but an IS can account for minor inconsistencies.[4]
-
Instrument response drift: Changes in detector sensitivity over the course of an analytical run.[2]
-
Matrix effects: Enhancement or suppression of the analyte signal due to co-eluting compounds from the sample matrix.[2]
By adding this compound at a fixed concentration, the ratio of the analyte's response to the IS response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to more accurate and precise results.[1][2]
Q2: What are the critical purity attributes for this compound as an internal standard?
The ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. For this compound, the key purity attributes are:
-
Chromatographic Purity: The internal standard should be free of impurities that co-elute with the analyte or other components of interest, which could cause interference.[5] While 100% purity is not always achievable, any impurities present should not interfere with the analysis.[4]
-
Isotopic Purity: The deuterated internal standard should have a high degree of isotopic enrichment (i.e., a high percentage of d3 molecules). The presence of unlabeled (d0) Nefopam N-Oxide can interfere with the quantification of the analyte, especially at low concentrations.
-
Mass Spectral Integrity: The internal standard should yield a clean mass spectrum with the expected molecular ion and fragmentation pattern, free from significant interfering ions.
-
Chemical Identity and Structure: The chemical structure must be confirmed to be this compound.
Q3: How can I assess the purity of my this compound internal standard?
A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection: To determine chromatographic purity and identify any non-isobaric impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the mass of the internal standard, assess its isotopic purity, and check for isobaric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.
-
Thermogravimetric Analysis (TGA): To determine the water content.
-
Quantitative NMR (qNMR): For an accurate determination of the concentration of the internal standard solution.
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| High variability in internal standard response across a run | Inconsistent addition of the internal standard to samples. | Review the procedure for adding the internal standard to ensure a consistent volume is added to every sample.[4] Use a calibrated pipette. |
| Instability of the internal standard in the sample matrix or autosampler. | Assess the stability of this compound under the experimental conditions. | |
| Instrument instability (e.g., fluctuating spray in the mass spectrometer source). | Check the mass spectrometer's performance and stability.[6][7] | |
| Internal standard signal is too low or absent | Incorrect concentration of the internal standard stock solution. | Verify the concentration of the stock solution. If necessary, prepare a fresh stock solution. |
| Degradation of the internal standard. | Check the storage conditions and expiry date of the internal standard. | |
| Mass spectrometer is not properly tuned for the internal standard's mass. | Ensure the mass spectrometer is calibrated and the correct mass-to-charge ratio (m/z) is being monitored for this compound.[6][8] | |
| Presence of unlabeled Nefopam N-Oxide (d0) in the internal standard | Incomplete deuteration during synthesis. | This is an inherent property of the internal standard lot. The percentage of the d0 impurity should be known and accounted for, especially when measuring low levels of the analyte. |
| In-source fragmentation or exchange of deuterium. | Optimize the mass spectrometer source conditions to minimize fragmentation or back-exchange. | |
| Over-curve samples providing inaccurate results | Diluting the sample after adding the internal standard. | When a sample concentration is expected to be above the upper limit of quantification, the sample should be diluted before the addition of the internal standard.[1] |
| Non-linear detector response at high concentrations. | Extend the calibration curve to higher concentrations if the detector response is acceptable.[1] |
Experimental Protocols
Protocol 1: Determination of Chromatographic Purity by HPLC-UV
Objective: To assess the purity of this compound by separating it from any potential non-isobaric impurities.
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound sample
Procedure:
-
Prepare a sample solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the following conditions (example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 275 nm
-
Injection Volume: 5 µL
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main peak by the total area of all peaks.
Data Presentation:
| Parameter | Result |
| Retention Time | 5.2 min |
| Purity (% Area) | 99.5% |
| Number of Impurities | 2 |
| Largest Impurity (% Area) | 0.3% |
Protocol 2: Mass Verification and Isotopic Purity Assessment by LC-MS
Objective: To confirm the molecular weight and assess the isotopic purity of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).
Procedure:
-
Use the same LC conditions as in Protocol 1.
-
Infuse the sample solution directly or inject it into the LC-MS system.
-
Acquire full scan mass spectra in positive electrospray ionization (ESI) mode.
-
Examine the mass spectrum for the protonated molecular ion [M+H]⁺ of this compound (expected m/z ~273.18).
-
Determine the isotopic distribution and calculate the percentage of the d3 species relative to d0, d1, and d2.
Data Presentation:
| Isotopologue | Expected m/z [M+H]⁺ | Observed m/z | Relative Abundance (%) |
| d0 | 270.16 | 270.16 | 0.1 |
| d1 | 271.17 | 271.17 | 0.5 |
| d2 | 272.17 | 272.17 | 1.2 |
| d3 | 273.18 | 273.18 | 98.2 |
Visualizations
Caption: Workflow for the Purity Assessment of this compound.
Caption: Troubleshooting Decision Tree for Internal Standard Variability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. analytical chemistry - The Principle of Internal Standardization (in the context of ion chromatography) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Nefopam-d3 N-Oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the low-level detection of Nefopam-d3 N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the low-level detection of this compound?
A1: The primary challenges include the inherent instability of N-oxide metabolites, which can lead to their in-source fragmentation or reversion to the parent drug (Nefopam-d3) in the mass spectrometer's ion source.[1] This instability can result in underestimation of the analyte concentration. Additionally, achieving high sensitivity for low-level detection requires careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters to minimize matrix effects and background noise.[2][3]
Q2: Why is a deuterated internal standard like this compound used?
A2: Deuterated internal standards are used in quantitative mass spectrometry to improve the accuracy and precision of measurements.[4][5] Since this compound has a slightly higher mass than the unlabeled compound due to the presence of deuterium atoms, it can be distinguished by the mass spectrometer. It behaves nearly identically to the analyte during sample preparation and ionization, thus compensating for variations in extraction efficiency, matrix effects, and instrument response.
Q3: What are the expected molecular ions for this compound in mass spectrometry?
A3: For this compound (C17H16D3NO2), the expected protonated molecular ion [M+H]+ would be at m/z 273.38.[6] The unlabeled Nefopam N-Oxide has a molecular weight of 269.34 g/mol , with a corresponding [M+H]+ ion at m/z 270.15.[7][8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Ionization | N-oxides can be sensitive to the ionization technique. Electrospray ionization (ESI) in positive mode is generally preferred for N-oxides as it is a "soft" ionization technique that minimizes in-source fragmentation.[1] Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate. |
| Inefficient Sample Extraction | The choice of sample preparation technique is critical. Solid-phase extraction (SPE) is often effective for cleaning up complex biological samples and concentrating the analyte. Experiment with different SPE sorbents (e.g., C18, mixed-mode) and elution solvents to maximize recovery. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering compounds. A gradient elution with a high-resolution analytical column can be beneficial. Diluting the sample may also reduce matrix effects, though this can impact the limit of detection. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly affect the ionization efficiency and chromatographic retention of the analyte. For amine-containing compounds like Nefopam, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote protonation and enhance signal intensity in positive ESI mode. |
Issue 2: In-source Fragmentation or Reversion to Parent Drug
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Ion Source Temperature | N-oxides are often thermally labile.[9] High temperatures in the ESI source can cause the N-oxide to lose its oxygen atom and revert to the parent drug (Nefopam-d3). Reduce the desolvation temperature to the lowest value that still allows for efficient solvent evaporation. |
| High Cone/Fragmentor Voltage | Excessive cone or fragmentor voltage can induce fragmentation within the ion source. Carefully optimize these parameters to maximize the intensity of the precursor ion ([M+H]+) while minimizing the formation of fragment ions. |
| Mobile Phase Composition | The presence of certain additives in the mobile phase can promote the reduction of N-oxides. Avoid using strong reducing agents in your mobile phase. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample (e.g., plasma or urine, potentially after protein precipitation) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters for this compound Detection
The following are suggested starting parameters for an LC-MS/MS system. Optimization is crucial for achieving the best sensitivity.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (Optimize for minimal fragmentation) |
| Desolvation Temperature | 350 °C (Optimize for minimal degradation) |
| Desolvation Gas Flow | 600 L/hr |
| MRM Transition (Precursor > Product) | 273.4 > 181.1 (based on fragmentation of unlabeled Nefopam)[7][10] |
| Collision Energy | Optimize for maximum product ion intensity |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 3. Multiple testing issues in discriminating compound-related peaks and chromatograms from high frequency noise, spikes and solvent-based noise in LC-MS data sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Nefopam Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Nefopam in biological matrices. While direct experimental data on the use of Nefopam-d3 N-Oxide as an internal standard is not publicly available, this document contrasts established methodologies using alternative internal standards. This comparison offers valuable insights for researchers developing and validating their own bioanalytical assays for Nefopam and its metabolites.
The ideal internal standard in LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[1] SIL internal standards, such as deuterated compounds, exhibit similar physicochemical properties to the analyte, ensuring they behave almost identically during sample preparation and analysis, which corrects for variability.[1] this compound is a deuterated analog of a Nefopam metabolite, making it a potentially suitable internal standard for bioanalytical methods.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and robustness of a bioanalytical method. The following table summarizes the performance of different internal standards used in published methods for Nefopam analysis.
| Internal Standard | Analyte(s) | Matrix | Method | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Ethyl loflazepate | Nefopam, Desmethyl-nefopam | Human Plasma | LC-MS/MS | 0.78 - 100 | < 12.5% | < 17.5% | 0.78 | [2][3] |
| Imipramine | Nefopam, Desmethyl-nefopam | Human Plasma, Urine | HPLC-UV | 1 - 60 (Plasma) | -13.0 to +12.3% | 1.0 to 10.1% | 1 (Plasma) | [4] |
| Proposed: this compound | Nefopam, Nefopam N-Oxide | Human Plasma | LC-MS/MS | (Not Available) | (Not Available) | (Not Available) | (Not Available) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating bioanalytical assays. The following sections outline the experimental protocols for the methods cited above.
Method 1: LC-MS/MS with Ethyl Loflazepate Internal Standard[2][3]
-
Sample Preparation:
-
To 1 mL of human plasma, add the internal standard (ethyl loflazepate).
-
Alkalinize the plasma sample.
-
Perform a single liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive-ion electrospray ionization (ESI).
-
Mode: Full scan MS-MS.
-
Method 2: HPLC-UV with Imipramine Internal Standard[4]
-
Sample Preparation:
-
To 1 mL of plasma or 0.5 mL of urine, add the internal standard (imipramine).
-
Perform liquid-liquid extraction under alkaline conditions with n-hexane.
-
-
Chromatographic Conditions:
-
Column: C18 Symmetry column (150x4.6 mm I.D., 5 µm particle size).
-
Mobile Phase: A buffer of 15 mM KH2PO4 with 5 mM octane sulfonic acid (pH 3.7) and acetonitrile (77:33, v/v).
-
Flow Rate: 1.5 mL/min.
-
-
Detection:
-
Detector: UV detector set at 210 nm.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship between its key components.
Caption: Bioanalytical Method Workflow
Caption: Key Validation Relationships
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nefopam Analysis: A Comparative Guide to Internal Standards in Bioanalytical Assays
In the landscape of pharmaceutical analysis, the accurate quantification of therapeutic agents in biological matrices is paramount for drug development and clinical monitoring. For Nefopam, a non-opioid analgesic, robust bioanalytical methods are crucial. A key component of a reliable assay is the internal standard (IS), a compound added in a constant amount to samples, calibrators, and controls, which helps to correct for variability during sample processing and analysis. The choice of IS can significantly impact assay performance. This guide provides a comparative overview of different internal standards used in validated assays for Nefopam quantification, supported by experimental data and detailed protocols.
Comparative Analysis of Assay Performance
The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. Ideally, an IS should be chemically similar to the analyte and have a similar chromatographic retention time and ionization response. Here, we compare the performance of two different internal standards, Ethyl Loflazepate and Imipramine, used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) assays for Nefopam, respectively.
| Parameter | Nefopam Assay with Ethyl Loflazepate IS | Nefopam Assay with Imipramine IS |
| Analytical Method | LC-MS/MS | HPLC-UV |
| Biological Matrix | Human Plasma | Human Plasma, Globule, and Urine |
| Linearity Range | 0.78-100 ng/mL | 1-60 ng/mL (Plasma) |
| Accuracy (Bias) | <12.5% | -13.0% to +12.3% |
| Intra-assay Precision | <17.5% | 1.0% to 10.1% |
| Inter-assay Precision | <17.5% | 1.0% to 10.1% |
| Limit of Quantification (LOQ) | 0.78 ng/mL | 1 ng/mL (Plasma) |
| Correlation Coefficient (r²) | >0.996 | >0.992 |
Table 1: Comparison of Validation Parameters for Nefopam Assays with Different Internal Standards.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical assays. Below are the protocols for the two compared Nefopam assays.
1. LC-MS/MS Assay for Nefopam using Ethyl Loflazepate as Internal Standard
This method is designed for the specific and sensitive quantification of Nefopam and its primary metabolite, desmethyl-nefopam, in human plasma.[1]
-
Sample Preparation:
-
To 1 mL of alkalinized plasma, add the internal standard, ethyl loflazepate.
-
Perform a single-step liquid-liquid extraction with diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile with 0.1% formic acid (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column: Not specified in the provided abstract.
-
-
Mass Spectrometry Detection:
-
Instrument: Ion trap spectrometer.
-
Ionization Mode: Positive-ion mode with an electrospray ion source operating at 200°C.
-
Detection: Full scan MS-MS mode for identification and quantification.
-
2. HPLC-UV Assay for Nefopam using Imipramine as Internal Standard
This assay allows for the simultaneous determination of Nefopam and its metabolite, desmethyl-nefopam, in various biological fluids.[2]
-
Sample Preparation:
-
Add imipramine (internal standard) to 1 mL of plasma or globule sample, or 0.5 mL of urine sample.
-
Perform liquid-liquid extraction with n-hexane under alkaline conditions.
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (15 mM KH₂PO₄ with 5 mM octane sulfonic acid, pH 3.7) and acetonitrile (77:33, v/v).
-
Flow Rate: 1.5 mL/min.
-
Column: C₁₈ Symmetry column (150x4.6 mm I.D., 5 µm particle size).
-
-
UV Detection:
-
Wavelength: 210 nm.
-
Workflow for Nefopam Assay Validation
The validation of a bioanalytical method is a critical process to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for the validation of a Nefopam assay.
Caption: A generalized workflow for the validation of a bioanalytical assay for Nefopam.
This guide highlights that both ethyl loflazepate and imipramine can serve as effective internal standards for the quantification of Nefopam. The choice between an LC-MS/MS method, which offers higher sensitivity and specificity, and an HPLC-UV method, which can be more accessible, will depend on the specific requirements of the study, including the desired lower limit of quantification and the available instrumentation. The provided data demonstrates that with careful method development and validation, accurate and precise results for Nefopam concentration can be achieved with different analytical approaches and internal standards.
References
- 1. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Nefopam and its Deuterated Metabolites In Vitro
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 24, 2025
Abstract
Nefopam is a centrally acting, non-opioid analgesic with a unique mechanism of action involving the inhibition of serotonin, norepinephrine, and dopamine reuptake. Its clinical utility, however, can be influenced by its metabolic profile, which includes N-demethylation and other oxidative pathways mediated by cytochrome P450 (CYP) enzymes. Strategic deuteration of drug molecules is a well-established method to favorably alter metabolic pathways by leveraging the kinetic isotope effect, potentially leading to an improved pharmacokinetic and pharmacodynamic profile. This guide provides a comparative overview of Nefopam and its putative deuterated metabolites. In the absence of direct comparative in vitro data in the public domain, this document outlines the theoretical basis for the benefits of deuteration, presents a hypothetical data comparison, and provides detailed experimental protocols for future in vitro studies.
Introduction to Nefopam and the Rationale for Deuteration
Nefopam is a benzoxazocine derivative used for the management of moderate to severe pain. Its analgesic effect is attributed to the blockade of serotonin, norepinephrine, and dopamine reuptake, which enhances descending inhibitory pain pathways. The metabolism of Nefopam is extensive, primarily occurring in the liver through N-demethylation to form desmethylnefopam, as well as other oxidative metabolites.[1][2] The enzymes primarily responsible for its metabolism include CYP2D6 and CYP1A2.[3]
The principle of deuteration in drug design hinges on the kinetic isotope effect (KIE) . The substitution of a hydrogen atom with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by CYP enzymes, the increased strength of the C-D bond can significantly slow down this process.[4][5] This can lead to several potential advantages:
-
Reduced Metabolic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.
-
Increased Half-Life and Exposure: Reduced clearance can lead to a longer plasma half-life and greater overall drug exposure (Area Under the Curve - AUC).
-
Improved Safety Profile: By slowing metabolism at a specific site, deuteration can reduce the formation of potentially reactive or toxic metabolites.
-
More Predictable Pharmacokinetics: A lower metabolic rate can lead to more consistent plasma concentrations among individuals with genetic variations in metabolic enzymes.
Given that N-demethylation is a primary metabolic pathway for Nefopam, deuteration of the N-methyl group is a logical strategy to enhance its pharmacokinetic properties.
Hypothetical In Vitro Data Comparison
While direct experimental data comparing Nefopam and its deuterated metabolites are not currently available in the public literature, the following table illustrates the expected outcomes from in vitro assays based on the principles of the kinetic isotope effect. This table serves as a guide for what researchers might anticipate in such a comparative study.
| Parameter | Nefopam | Desmethylnefopam | Deuterated Nefopam (d3-Nefopam) | Deuterated Desmethylnefopam (d3-Desmethylnefopam) |
| Receptor Binding Affinity (Ki, nM) | ||||
| Serotonin Transporter (SERT) | 50 | 75 | ~50 | ~75 |
| Norepinephrine Transporter (NET) | 30 | 45 | ~30 | ~45 |
| Dopamine Transporter (DAT) | 100 | 150 | ~100 | ~150 |
| Metabolic Stability (Human Liver Microsomes) | ||||
| Half-life (t½, min) | 25 | 40 | > 60 | > 80 |
| Intrinsic Clearance (CLint, µL/min/mg) | 27.7 | 17.3 | < 11.5 | < 8.7 |
| CYP Enzyme Inhibition (IC50, µM) | ||||
| CYP2D6 | 15 | 20 | ~15 | ~20 |
| CYP1A2 | 25 | 30 | ~25 | ~30 |
Disclaimer: The data presented in this table are hypothetical and are intended to illustrate the expected impact of deuteration on the in vitro properties of Nefopam and its primary metabolite. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments that would be necessary to generate the comparative data presented above.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of Nefopam, Desmethylnefopam, and their deuterated analogs in human liver microsomes.
Materials:
-
Test compounds (Nefopam, Desmethylnefopam, d3-Nefopam, d3-Desmethylnefopam)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in 0.1 M phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer.
-
Pre-warm the reaction mixture and the test compound solutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL of microsomal protein).
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes expressing the human recombinant SERT, NET, or DAT.
-
Radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Test compounds at various concentrations.
-
Assay buffer appropriate for each transporter.
-
Scintillation fluid and a scintillation counter.
Procedure (General):
-
In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known inhibitor.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Metabolic Pathways and Experimental Workflows
Metabolic Pathways of Nefopam
The following diagram illustrates the primary metabolic pathways of Nefopam, highlighting the N-demethylation process which is a key target for deuteration.
Caption: Metabolic pathways of Nefopam and the expected effect of deuteration.
Experimental Workflow for In Vitro Comparison
The diagram below outlines a logical workflow for the in vitro comparison of Nefopam and its deuterated metabolites.
Caption: Experimental workflow for the in vitro comparison of Nefopam and its deuterated metabolites.
Conclusion
While direct comparative in vitro data for Nefopam and its deuterated metabolites are not yet publicly available, the foundational principles of drug metabolism and the kinetic isotope effect provide a strong rationale for investigating deuterated analogs of Nefopam. The expected outcome is a significant reduction in the rate of N-demethylation, leading to improved metabolic stability. This, in turn, could translate to a more favorable pharmacokinetic profile in vivo, potentially offering a longer duration of action and more consistent therapeutic effects. The experimental protocols and workflows detailed in this guide provide a clear path for researchers to empirically validate these hypotheses and to fully characterize the in vitro properties of deuterated Nefopam and its metabolites. Such studies are crucial for the continued development of improved analgesic therapies.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling and its Isotope Effect on Nefopam Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide explores the potential impact of deuterium labeling on the metabolism of Nefopam, a centrally acting, non-opioid analgesic. While direct experimental data on deuterated Nefopam is not currently available in publicly accessible literature, this document provides a comparative analysis based on the known metabolic pathways of Nefopam and established principles of the kinetic isotope effect (KIE) observed with other drugs metabolized through similar enzymatic routes.
Introduction to Nefopam and its Metabolism
Nefopam is utilized for the management of moderate to severe pain. Its analgesic effect is attributed to the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as modulation of glutamatergic, sodium, and calcium channel signaling.
The drug undergoes extensive hepatic metabolism, primarily through N-demethylation, hydroxylation, and oxidation, followed by glucuronidation and sulfation.[1][2] Less than 5% of the parent drug is excreted unchanged in the urine.[3] Key enzymes responsible for the initial oxidative metabolism of Nefopam include Cytochrome P450 isoforms CYP1A2, CYP2C19, and CYP2D6 .
The Deuterium Isotope Effect in Drug Metabolism
Replacing hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) at a strategic position in a drug molecule can significantly alter its metabolic rate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4]
For many drug metabolism reactions catalyzed by Cytochrome P450 enzymes, the cleavage of a C-H bond is the rate-limiting step.[5] Consequently, the introduction of deuterium at the site of metabolism can slow down this process, leading to:
-
Increased metabolic stability: A longer half-life of the parent drug.
-
Reduced formation of metabolites: This can be advantageous if a metabolite is associated with toxicity or is inactive.
-
Improved pharmacokinetic profile: Potentially leading to less frequent dosing and a more consistent therapeutic effect.[6]
Potential Impact of Deuterium Labeling on Nefopam Metabolism
Given that N-demethylation is a primary metabolic pathway for Nefopam, the C-H bonds on the N-methyl group are prime targets for deuterium substitution. Cleavage of this bond is a critical step in the formation of the major metabolite, desmethylnefopam.
Hypothetical Comparison of Nefopam and Deuterated Nefopam Metabolism:
Based on the principles of KIE, a deuterated version of Nefopam, specifically at the N-methyl position (N-(CD₃)-Nefopam), would be expected to exhibit a slower rate of N-demethylation. This would likely result in a higher plasma concentration and longer half-life of the parent drug compared to its non-deuterated counterpart.
The following table summarizes the anticipated pharmacokinetic changes:
| Pharmacokinetic Parameter | Standard Nefopam | Deuterated Nefopam (Hypothetical) | Rationale for Difference |
| Metabolic Clearance (CL) | High | Lower | Slower rate of N-demethylation due to the kinetic isotope effect. |
| Half-life (t½) | 3-8 hours[5] | Longer | Reduced clearance leads to a longer elimination half-life. |
| Plasma Concentration (Cmax) | Variable | Higher | Slower metabolism results in higher peak plasma concentrations. |
| Area Under the Curve (AUC) | Standard | Increased | Greater overall drug exposure due to reduced clearance. |
| Metabolite Formation (Desmethylnefopam) | Significant | Reduced | The primary metabolic pathway is slowed by deuterium substitution. |
Experimental Protocols for a Comparative Study
To empirically validate the hypothetical effects of deuterium labeling on Nefopam metabolism, the following experimental protocols would be essential:
In Vitro Metabolism using Human Liver Microsomes
Objective: To compare the rate of metabolism of Nefopam and its deuterated analog in a general hepatic enzyme system.
Methodology:
-
Incubation: Incubate Nefopam and deuterated Nefopam separately with pooled human liver microsomes (HLMs) at 37°C. The reaction mixture should contain a NADPH-regenerating system to support CYP450 activity.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of desmethylnefopam using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the rate of metabolism (intrinsic clearance) for both compounds.
In Vitro Metabolism with Recombinant CYP Isoforms
Objective: To identify the specific contribution of CYP1A2, CYP2C19, and CYP2D6 to the metabolism of Nefopam and its deuterated analog.
Methodology:
-
Incubation: Incubate Nefopam and deuterated Nefopam separately with recombinant human CYP1A2, CYP2C19, and CYP2D6 enzymes.
-
Reaction Conditions: Follow a similar procedure as with HLMs, ensuring optimal conditions for each specific enzyme.
-
Analysis: Use LC-MS/MS to quantify the parent drug and its primary metabolite.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) for each enzyme with both substrates to assess any differences in enzyme affinity and metabolic rate.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Nefopam and the proposed experimental workflow for a comparative study.
References
- 1. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nefopam - Wikipedia [en.wikipedia.org]
- 6. Cytochrome P450 metabolic intermediate complex of nefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Nefopam-d3 N-Oxide in Biological Matrices: A Comparative Guide
A Guide for Researchers in Bioanalysis and Drug Metabolism
This guide provides a comparative overview of the expected performance of Nefopam-d3 N-Oxide as an internal standard in the quantitative analysis of Nefopam in various biological matrices. Due to the limited publicly available data on this compound, this document presents representative data and methodologies based on established principles of bioanalytical method validation and the known metabolism of Nefopam.
Data Presentation: Expected Performance Characteristics
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] This is because its physicochemical properties are nearly identical to the analyte of interest, Nefopam. This similarity allows it to effectively compensate for variability during sample preparation and analysis.[1][2][3]
Below are tables summarizing the expected performance characteristics of a bioanalytical method utilizing this compound, based on typical validation parameters outlined by regulatory agencies such as the FDA.[4][5][6][7]
Table 1: Representative Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Typically within ±10% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Typically < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | Method-dependent, but expected to be low (e.g., < 1 ng/mL)[8] |
Table 2: Expected Recovery and Matrix Effect
| Biological Matrix | Analyte | Expected Mean Recovery (%) | Expected Matrix Effect (%) |
| Human Plasma | Nefopam | 85 - 115 | 85 - 115 |
| Human Urine | Nefopam | 80 - 120 | 80 - 120 |
| Rat Plasma | Nefopam | 85 - 115 | 85 - 115 |
Table 3: Stability of Nefopam in Human Plasma (Example Data)
| Stability Condition | Duration | Temperature | Stability (% of Initial Concentration) |
| Bench-top | 6 hours | Room Temperature | 95 - 105 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 92 - 108 |
| Long-term | 30 days | -80°C | 94 - 106 |
Comparison with Other Alternatives
The primary alternative to using a SIL-IS like this compound is a structural analog internal standard. While more readily available and often less expensive, structural analogs have different chromatographic retention times and can be affected differently by matrix effects, potentially leading to less accurate and precise results.[1][3] The co-elution of a SIL-IS with the analyte is a key advantage, as it ensures that any suppression or enhancement of the mass spectrometry signal due to the biological matrix affects both the analyte and the internal standard similarly.[2][9]
Experimental Protocols
The following is a representative experimental protocol for the quantification of Nefopam in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of working internal standard solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Nefopam from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nefopam: [M+H]⁺ > fragment ion
-
This compound: [M+H]⁺ > fragment ion
-
Mandatory Visualization
Metabolic Pathway of Nefopam
The primary metabolic pathway for Nefopam is N-demethylation to its active metabolite, desmethylnefopam.[10][11] Other routes include hydroxylation and subsequent glucuronidation.[12][13][14]
Caption: Metabolic pathway of Nefopam.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical method using this compound.
Caption: Experimental workflow for bioanalysis.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. moh.gov.bw [moh.gov.bw]
- 7. fda.gov [fda.gov]
- 8. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Nefopam - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Nefopam: Evaluating the Role of Nefopam-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the quantification of Nefopam in biological matrices, with a special focus on the anticipated advantages of using a stable isotope-labeled internal standard, Nefopam-d3 N-Oxide. While direct experimental data on the use of this compound is not yet widely published, this document extrapolates its expected performance based on established principles of bioanalytical method development and compares it with existing validated methods that utilize other internal standards.
Data Presentation: Accuracy and Precision in Nefopam Quantification
The accuracy and precision of a bioanalytical method are paramount for reliable pharmacokinetic and toxicokinetic studies. The use of an appropriate internal standard is critical to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry due to its nearly identical chemical and physical properties to the analyte, Nefopam.
Below is a comparison of reported accuracy and precision data from validated methods using different internal standards, alongside a representative projection of the expected performance of a method utilizing this compound.
| Internal Standard | Analytical Method | Matrix | Concentration (ng/mL) | Accuracy (% Bias) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Citation |
| This compound (Projected) | LC-MS/MS | Human Plasma | Low QC (2.5) | ± 5.0 | < 5.0 | < 5.0 | N/A |
| Mid QC (50) | ± 5.0 | < 5.0 | < 5.0 | ||||
| High QC (80) | ± 5.0 | < 5.0 | < 5.0 | ||||
| Ethyl Loflazepate | LC-MS/MS | Human Plasma | 0.78 - 100 | < 12.5 | < 17.5 | < 17.5 | [1] |
| Imipramine | HPLC-UV | Human Plasma | 1 - 60 | -13.0 to +12.3 | 1.0 to 10.1 | 1.0 to 10.1 | [2] |
Note: The data for this compound is a projection based on the typical performance enhancements observed with the use of stable isotope-labeled internal standards in LC-MS/MS assays. Such standards co-elute with the analyte and experience similar ionization effects, leading to more effective correction for matrix effects and extraction variability, thus resulting in improved accuracy and precision.
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Nefopam. Below is a representative experimental protocol for the quantification of Nefopam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is synthesized from established methodologies for Nefopam analysis.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (this compound in methanol, e.g., 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of diethyl ether as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease to 5% A over 2.5 min.
-
Hold at 5% A for 1 min.
-
Return to 95% A over 0.5 min.
-
Equilibrate for 1 min.
-
-
Total Run Time: Approximately 5.5 minutes.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nefopam: Precursor ion (m/z) 254.2 → Product ion (m/z) 183.1
-
This compound: Precursor ion (m/z) 275.2 → Product ion (m/z) 183.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mandatory Visualization
Caption: Experimental workflow for Nefopam quantification.
This guide underscores the importance of selecting an appropriate internal standard for the accurate and precise quantification of Nefopam. The use of a stable isotope-labeled internal standard like this compound is projected to offer superior analytical performance, leading to more reliable data in research and drug development settings.
References
- 1. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of nefopam and its metabolite desmethyl-nefopam in human biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ionization Efficiency: Nefopam vs. Nefopam-d3 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical ionization efficiency between Nefopam and its deuterated N-oxide metabolite, Nefopam-d3 N-Oxide, within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to a lack of publicly available, direct experimental studies comparing the ionization efficiency of these two specific compounds, this guide synthesizes information on the mass spectrometric behavior of N-oxides and the influence of deuterium labeling on electrospray ionization (ESI) to provide a scientifically grounded, albeit hypothetical, comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key mass spectrometric properties and theoretically expected ionization behavior of Nefopam and this compound. The ionization efficiency is presented as a relative comparison, as absolute values are highly dependent on specific instrumental conditions.
| Parameter | Nefopam | This compound |
| Chemical Formula | C₁₇H₁₉NO | C₁₇H₁₆D₃NO₂ |
| Monoisotopic Mass | 253.1467 g/mol | 272.1695 g/mol |
| Protonated Adduct [M+H]⁺ | m/z 254.1540 | m/z 273.1768 |
| Expected Primary Ionization Pathway | Protonation at the tertiary amine | Protonation at the N-oxide oxygen or tertiary amine |
| Potential In-Source Reactions | Minimal | Deoxygenation ([M+H-O]⁺), Dimerization |
| Hypothetical Relative Ionization Efficiency | High | Moderate to High (Potentially lower than Nefopam) |
Theoretical Comparison of Ionization Efficiency
Nefopam: As a tertiary amine, Nefopam is expected to readily protonate under typical positive mode electrospray ionization (ESI) conditions, leading to a strong and stable [M+H]⁺ ion. This generally results in high ionization efficiency and good sensitivity in LC-MS/MS analysis.
This compound: The ionization of this compound is anticipated to be more complex. N-oxides are known to be susceptible to in-source reactions, such as deoxygenation, particularly in atmospheric pressure chemical ionization (APCI), and dimerization in ESI.[1] While ESI is a softer ionization technique, the stability of the protonated N-oxide can influence the overall signal intensity.
Furthermore, the presence of deuterium atoms could potentially introduce a subtle isotope effect on the ionization process. While often minimal, deuterium labeling can sometimes alter fragmentation pathways, which may indirectly affect the abundance of the precursor ion being monitored.[2] Some studies have reported that deuterated compounds can exhibit slightly different ionization responses compared to their non-deuterated counterparts.
Given these considerations, it is hypothesized that the ionization efficiency of this compound may be slightly lower or more variable than that of Nefopam. The potential for in-source reactions could lead to a distribution of the analyte into different ionic species, potentially reducing the signal intensity of the target protonated molecule.
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS analysis of Nefopam and its metabolites, which could be adapted for a direct comparison of Nefopam and this compound ionization efficiency. This protocol is based on established methods for Nefopam analysis.[3][4][5]
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of Nefopam and this compound in methanol at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in a 50:50 mixture of acetonitrile and water.
-
Matrix Samples (for matrix effect evaluation): Spike known concentrations of both analytes into the appropriate biological matrix (e.g., plasma, urine).
2. Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of the two compounds. For example, start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor and product ions would need to be optimized for both compounds.
-
Nefopam: Precursor [M+H]⁺ at m/z 254.2 → Product ion (e.g., m/z 183.1)
-
This compound: Precursor [M+H]⁺ at m/z 273.2 → Product ion (to be determined by infusion and fragmentation analysis).
-
4. Data Analysis:
-
Inject equimolar solutions of Nefopam and this compound and compare the peak areas of their respective precursor ions to determine the relative ionization efficiency under the specified conditions.
-
Evaluate the linearity, precision, and accuracy for both analytes.
-
Assess matrix effects by comparing the response in neat solution versus the response in a biological matrix.
Mandatory Visualization
Caption: Workflow for comparing ionization efficiency.
This guide highlights the theoretical considerations for the ionization efficiency of Nefopam and this compound. Direct experimental validation is necessary to confirm these hypotheses and to fully characterize the mass spectrometric behavior of this compound.
References
- 1. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects observed during competitive binding chiral recognition electrospray ionization--mass spectrometry of cinchona alkaloid-based systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Guide to Stable Isotope-Labeled Internal Standards in a Regulatory Landscape
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability of pharmacokinetic, toxicokinetic, and biomarker data submitted to regulatory agencies. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) against their common alternative, the structural analogue internal standard, supported by experimental data and aligned with current regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The ideal internal standard (IS) exhibits physicochemical properties as close to the analyte of interest as possible. This ensures it experiences similar effects during sample preparation, chromatography, and ionization, thereby compensating for variability and improving the accuracy and precision of the analytical method.[1] While various compounds can be used, SIL-ISs have emerged as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2][3]
The Superiority of Stable Isotope-Labeled Internal Standards: A Comparative Overview
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This subtle change in mass allows the mass spectrometer to distinguish it from the native analyte, while its chemical and physical properties remain nearly identical. This near-identical nature is the cornerstone of its superior performance compared to structural analogue internal standards, which are different molecules with similar but not identical chemical structures.[5]
The primary advantage of a SIL-IS is its ability to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample. Because the SIL-IS and the analyte co-elute and have the same ionization efficiency, any matrix effect will impact both compounds to the same degree, leaving their response ratio unchanged.[1] Structural analogues, with their different chemical properties, may not co-elute perfectly or respond to matrix effects in the same way, leading to a less reliable correction.[6]
Furthermore, a SIL-IS can more accurately account for variability in sample extraction and processing.[7] Any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS, thus preserving the accuracy of the final concentration measurement.
Performance Comparison: SIL-IS vs. Structural Analogue
The following table summarizes quantitative data from studies directly comparing the performance of SIL-ISs and structural analogue internal standards in bioanalytical assays.
| Performance Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analogue IS | Key Findings and References |
| Accuracy (% Bias) | Deviations are typically lower and not statistically significant from the true value. For example, in one study, the mean bias was 100.3%.[5] | Can exhibit statistically significant bias. The same study showed a mean bias of 96.8%.[5] | SIL-ISs provide more accurate results due to better compensation for analytical variability.[5][6] |
| Precision (%CV) | Generally lower (better) coefficients of variation. A study on kahalalide F found a significantly lower variance with a SIL-IS (p=0.02).[5] | Higher coefficients of variation are often observed. The same kahalalide F study showed a higher variance with the analogue IS.[5] | The use of a SIL-IS leads to improved precision in the analytical method.[5][8] |
| Linearity | Often results in a better slope, closer to 1, when comparing with a reference method.[8] | May result in a less ideal slope.[8] | Both can provide acceptable linearity, but SIL-ISs often offer a more favorable comparison.[8] |
| Lower Limit of Quantification (LLOQ) | Can be achieved with high reproducibility.[8] | Acceptable LLOQs can also be achieved.[8] | No significant difference in achieving the LLOQ was noted in some studies.[8] |
| Matrix Effect Compensation | Highly effective at compensating for matrix effects due to co-elution and identical ionization properties.[1] | Less effective as they may not experience the same degree of ion suppression or enhancement as the analyte.[6] | SIL-ISs are the preferred choice for mitigating the impact of matrix effects.[1] |
Regulatory Expectations for Internal Standard Use
Regulatory bodies like the FDA and EMA, through the harmonized International Council for Harmonisation (ICH) M10 guideline, have established clear expectations for the validation of bioanalytical methods.[9][10] While they do not mandate the use of SIL-ISs, the stringent validation requirements for accuracy, precision, and selectivity often make SIL-ISs the most practical choice to meet these criteria.
Key regulatory requirements for internal standards include:
-
Consistency: The internal standard should be added to all calibration standards, quality control (QC) samples, and study samples at a known and constant concentration.[10]
-
Interference: The internal standard should not interfere with the detection of the analyte, and vice versa. The response of any interfering components at the retention time of the analyte should be less than 20% of the LLOQ, and at the retention time of the internal standard, less than 5% of its response.[11]
-
Stability: The stability of the internal standard in stock solutions and in the biological matrix under the expected storage and processing conditions must be demonstrated.[12]
Experimental Protocols for Key Validation Experiments
Detailed below are standardized protocols for essential bioanalytical method validation experiments, crucial for demonstrating the suitability of an internal standard.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter among replicate measurements (precision).
Methodology:
-
Prepare QC samples in the biological matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within 3x of LLOQ)
-
Medium QC
-
High QC
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.[12][13]
-
Add the internal standard at a constant concentration to all samples.
-
Calculate the concentration of the analyte in each QC sample using the calibration curve from each run.
-
Accuracy Calculation: Expressed as the percentage of the mean calculated concentration from the nominal concentration (%Bias).
-
%Bias = ((Mean Calculated Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
-
Precision Calculation: Expressed as the coefficient of variation (%CV).
-
%CV = (Standard Deviation of Calculated Concentrations / Mean Calculated Concentration) * 100
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.[13]
-
The %CV should not exceed 15% for all QC levels, except for the LLOQ, which should not exceed 20%.[13]
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[14]
Methodology:
-
Obtain at least six independent sources (lots) of the biological matrix.[14]
-
For each source, prepare two samples:
-
A blank sample (matrix only).
-
A sample spiked with the analyte at the LLOQ.
-
-
Add the internal standard to all samples, except for one set of blank samples to assess for interference at the IS retention time.
-
Analyze the samples and evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
Acceptance Criteria:
-
The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.[11]
-
The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the response of the internal standard.[11]
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.
Methodology:
-
Obtain at least six independent sources of the biological matrix.
-
Prepare three sets of samples at low and high concentrations:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted, and the resulting extract is spiked with the analyte and internal standard.
-
-
Analyze the samples and calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source.
-
Analyte MF = Peak Response in Set B / Peak Response in Set A
-
IS MF = IS Peak Response in Set B / IS Peak Response in Set A
-
-
Calculate the IS-normalized MF.
-
IS-Normalized MF = Analyte MF / IS MF
-
Acceptance Criteria:
-
The %CV of the IS-normalized MF across the different matrix sources should not be greater than 15%.
Visualizing Workflows and Concepts
To further clarify the processes and logic involved in the use of stable isotope-labeled internal standards, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. forum.bebac.at [forum.bebac.at]
Inter-laboratory Comparison of Nefopam Bioanalysis Using Nefopam-d3 N-Oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Nefopam in human plasma, with a specific focus on a hypothetical inter-laboratory comparison utilizing Nefopam-d3 N-Oxide as an internal standard. The data presented herein is synthesized from established methodologies to illustrate expected performance across different laboratories.
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain. Accurate and precise quantification of Nefopam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide outlines a standardized Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and presents a comparative summary of its performance across three hypothetical laboratories to highlight the importance of robust and reproducible bioanalytical methods. The use of a stable isotope-labeled internal standard, this compound, is central to this methodology, as it mimics the analyte's behavior during sample preparation and ionization, thereby ensuring high accuracy and precision.[1][2][3]
Experimental Protocols
A detailed experimental protocol for the bioanalysis of Nefopam in human plasma using LC-MS/MS is provided below. This protocol serves as a baseline for the inter-laboratory comparison.
Sample Preparation
A protein precipitation method is employed for the extraction of Nefopam from human plasma.
-
Thaw human plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of working internal standard solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nefopam: Precursor ion (Q1) m/z 254.2 → Product ion (Q3) m/z 183.1.
-
This compound (IS): Precursor ion (Q1) m/z 273.2 → Product ion (Q3) m/z 183.1.
-
-
Key MS Parameters:
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Collision Gas: Nitrogen.
-
Data Presentation: Inter-laboratory Comparison
The following tables summarize the quantitative performance data from three hypothetical laboratories implementing the above protocol.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Calibration Curve Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | 0.5 |
Table 2: Intra-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Laboratory 1 (%CV, %Bias) | Laboratory 2 (%CV, %Bias) | Laboratory 3 (%CV, %Bias) |
| Low | 1.5 | 4.2, -2.5 | 5.1, -3.1 | 4.5, -2.8 |
| Medium | 75 | 3.1, 1.8 | 3.8, 2.2 | 3.5, 1.5 |
| High | 150 | 2.5, 0.9 | 3.2, 1.5 | 2.8, 1.1 |
Table 3: Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Laboratory 1 (%CV, %Bias) | Laboratory 2 (%CV, %Bias) | Laboratory 3 (%CV, %Bias) |
| Low | 1.5 | 5.8, -3.2 | 6.5, -4.0 | 6.1, -3.5 |
| Medium | 75 | 4.5, 2.1 | 5.2, 2.8 | 4.8, 2.4 |
| High | 150 | 3.9, 1.2 | 4.6, 1.9 | 4.1, 1.5 |
Table 4: Matrix Effect and Recovery
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Matrix Effect (%) | 98.5 | 97.2 | 99.1 |
| Recovery (%) | 92.1 | 90.5 | 93.2 |
Mandatory Visualizations
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of Nefopam-d3 N-Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Nefopam-d3 N-Oxide, a derivative of the non-opioid analgesic Nefopam.
When handling and disposing of this compound, it is imperative to adhere to established safety protocols to minimize environmental impact and ensure personnel safety. The following information is synthesized from available safety data for structurally similar compounds and should be used in conjunction with institutional and local regulatory guidelines.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₇H₁₆D₃NO₂[1][2] |
| Molecular Weight | 272.36 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Synonyms | 3,4,5,6-Tetrahydro-5-(methyl-d3)-1-phenyl-1H-2,5-benzoxazocine 5-Oxide[2] |
Disposal Workflow
The following diagram outlines the decision-making process and recommended steps for the disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to a strict, procedural approach is crucial for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3][4]
2. Waste Collection:
-
Solid Waste: Collect solid this compound waste in a suitable and clearly labeled, closed container.[3]
-
Contaminated Materials: Any materials, such as weighing paper or pipette tips, that have come into contact with the compound should also be disposed of as chemical waste.
3. Container Management:
-
Non-Empty Containers: Store containers with remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be tightly closed.[3]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent.[3] The rinsate must be collected and disposed of as chemical waste. After rinsing, the container should be punctured to prevent reuse and then disposed of in accordance with local and institutional regulations.[3]
4. Final Disposal: The recommended methods for the final disposal of this compound are:
-
Licensed Chemical Destruction Plant: The material should be transported to a licensed chemical destruction facility.[3] This is the preferred method to ensure complete and safe disposal.
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[3]
Important Considerations:
-
Regulatory Compliance: Always consult and adhere to your institution's specific safety guidelines, as well as local, state, and federal regulations regarding chemical waste disposal.
-
Avoid Improper Disposal: Do not dispose of this compound by discharging it into sewer systems, or contaminating water, foodstuffs, or feed.[3]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[3][4] Collect the spilled material using an inert absorbent and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.[3]
References
Personal protective equipment for handling Nefopam-d3 N-Oxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nefopam-d3 N-Oxide. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Toxicological Information
Key Hazards of the Parent Compound (Nefopam):
-
Acute Toxicity: Toxic if swallowed, in dermal contact, or inhaled.
-
Target Organs: Central nervous system, cardiovascular system, and kidneys.[4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| PPE Category | Handling Solid/Powder | Handling Dilute Solutions | Rationale |
| Hand Protection | Double-gloving with thicker nitrile or neoprene gloves.[5] | Single pair of nitrile gloves. | The powder form presents a higher risk of exposure. Neoprene offers good resistance to amines.[5] Nitrile gloves provide adequate splash protection for dilute solutions.[6] |
| Eye/Face Protection | Safety goggles and a face shield. | Safety glasses with side shields. | A face shield provides additional protection from airborne particles when handling the powder. |
| Respiratory Protection | NIOSH-approved N95 or FFP2/3 respirator at a minimum. For larger quantities or potential for aerosolization, a half-mask or full-face respirator with particulate filters or a Powered Air-Purifying Respirator (PAPR) is recommended. | Generally not required if handled in a well-ventilated area or fume hood. | To prevent inhalation of the potent powder. The level of protection should be determined by a risk assessment. |
| Body Protection | Disposable lab coat or gown, with shoe covers. | Standard lab coat. | To prevent contamination of personal clothing. |
Glove Selection Guide:
| Glove Material | Resistance to Aromatic Amines | Recommendation for this compound |
| Nitrile | Fair to Good (short-term)[6][7] | Suitable for splash protection and handling dilute solutions. For handling powder, consider double-gloving or using a more resistant glove. |
| Neoprene | Good[5] | Recommended for prolonged handling of the powder form. |
| Butyl Rubber | Good to Excellent | A viable alternative for prolonged handling. |
| Latex/Vinyl | Poor to Fair | Not recommended for handling this compound. |
Experimental Protocols: Safe Handling Procedures
The following is a step-by-step guide for the safe handling of this compound powder in a laboratory setting.
1. Preparation and Pre-Weighing:
-
Designate a specific area for handling the compound, preferably a chemical fume hood, a powder containment hood, or a glove box.[8]
-
Ensure the designated area is clean and free of clutter.
-
Assemble all necessary equipment and materials before starting, including weighing paper, spatulas, and pre-labeled containers for the final product and waste.
-
Don the appropriate PPE as outlined in the table above.
2. Weighing the Compound:
-
Perform all weighing operations within the designated containment area.
-
Use a dedicated set of weighing tools (spatula, forceps) for this compound.
-
Handle the container with the powder carefully to avoid generating dust.
-
Open the container slowly in the containment area.
-
Use a spatula to carefully transfer the desired amount of powder onto weighing paper or into a pre-tared container.
-
Close the primary container immediately after weighing.
3. Preparing Solutions:
-
Add the solvent to the weighed powder in the containment area.
-
Ensure the container is securely capped before mixing or vortexing.
-
If sonication is required, perform this in a secondary container to catch any potential leaks.
4. Post-Handling and Decontamination:
-
Clean all weighing tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Carefully remove PPE, avoiding contact with the outer surfaces. Dispose of disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
If the compound is highly potent, consider storing it in a locked cabinet.
Spill Response:
-
Small Spills (Powder):
-
Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust.
-
Wipe the area from the outside in, and place the contaminated materials in a sealed bag for disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste:
-
This includes excess compound, contaminated PPE (gloves, disposable lab coats), weighing papers, and cleaning materials.
-
Collect solid waste in a dedicated, clearly labeled, and sealed container.
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, sealed, and clearly labeled container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps should be placed in a designated sharps container.
-
-
Waste Pickup:
-
Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.[9]
-
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 4. nswai.org [nswai.org]
- 5. kelco.com.au [kelco.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
